Product packaging for Methyl hydrogen sulfate;phenazine(Cat. No.:CAS No. 2360-48-7)

Methyl hydrogen sulfate;phenazine

Cat. No.: B7908697
CAS No.: 2360-48-7
M. Wt: 292.31 g/mol
InChI Key: HCAONSFIGUBAPW-UHFFFAOYSA-N
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Description

Methyl hydrogen sulfate;phenazine is a useful research compound. Its molecular formula is C13H12N2O4S and its molecular weight is 292.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O4S B7908697 Methyl hydrogen sulfate;phenazine CAS No. 2360-48-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl hydrogen sulfate;phenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.CH4O4S/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;1-5-6(2,3)4/h1-8H;1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAONSFIGUBAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)O.C1=CC=C2C(=C1)N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-48-7
Record name Sulfuric acid, monomethyl ester, compd. with phenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2360-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity and Toxicity of Methylated Phenazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities and toxicological profiles of methylated phenazines, a class of nitrogen-containing heterocyclic compounds produced by various microorganisms. This document focuses on two prominent members of this class: pyocyanin and 5-methyl-phenazine-1-carboxylic acid (5-Me-PCA). The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential and safety considerations of these bioactive molecules.

Quantitative Data on Biological Activity and Toxicity

The biological effects of methylated phenazines are concentration-dependent. The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and in vivo toxic effects of pyocyanin and 5-methyl-phenazine-1-carboxylic acid.

Table 1: Cytotoxicity of Methylated Phenazines (IC50 values)
CompoundCell LineCell TypeIC50 ValueReference
PyocyaninSK-MEL-30Human Melanoma72 µM[1]
PyocyaninMCF-7Human Breast Adenocarcinoma15 µg/mL[2][3]
PyocyaninSf9Insect (Spodoptera frugiperda)106.39 ± 13.92 µg/mL[4]
PyocyaninRTG-2Rainbow Trout Gonad114.33 ± 14.59 µg/mL[4]
5-Methyl-phenazine-1-carboxylic acid betaine (MPCAB)A549Human Lung Carcinoma488.7 ± 2.52 nM[5][6]
5-Methyl-phenazine-1-carboxylic acid betaine (MPCAB)MDA-MB-231Human Breast Adenocarcinoma458.6 ± 2.48 nM[5][6]
Table 2: Antimicrobial Activity of Pyocyanin (MIC values)
OrganismTypeMIC Value (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria58.3[7]
Bacillus cereusGram-positive bacteria33.3[7]
Escherichia coliGram-negative bacteriaNot specified, but active[7]
Klebsiella pneumoniaeGram-negative bacteria183.4[7]
Salmonella typhiGram-negative bacteria21.7[7]
Aspergillus flavusFungus58.3[7]
Aspergillus nigerFungus100[7]
Candida albicansFungus200[8]
Table 3: In Vivo and Other Toxicity Data for Pyocyanin
AssayOrganismEndpointResultReference
Mouse BioassayMouseToxicity3.28 MU at 1000 µg/mL[7][9]
Brine Shrimp BioassayArtemia salinaMortalityNo toxicity up to 50 µg/mL for 24h[7]
In silico Oral ToxicityRodent modelLD50Class IV (0.3–2 g/kg)[2][[“]]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity and toxicity of methylated phenazines.

Extraction and Purification of Pyocyanin from Pseudomonas aeruginosa

This protocol describes a common method for the extraction and purification of pyocyanin from bacterial cultures.[4][11][12][13]

  • Culture and Inoculation: Inoculate Pseudomonas aeruginosa into a suitable liquid medium, such as Nutrient Broth or a specialized production medium like glycerol-alanine minimal medium.[11] Incubate the culture at 37°C for 24-72 hours with shaking.[11][12]

  • Solvent Extraction:

    • Centrifuge the bacterial culture to pellet the cells.

    • Transfer the supernatant to a separating funnel and add chloroform at a 1:1.5 or 2:1 (supernatant:chloroform) ratio.[4]

    • Shake vigorously and allow the layers to separate. The pyocyanin will move into the lower chloroform layer, turning it blue.

  • Acidification and Re-extraction:

    • Collect the blue chloroform layer and wash it with 0.1 M HCl. This will convert pyocyanin to its red, acidic form, which will move into the aqueous layer.

    • Separate and collect the red aqueous layer.

  • Neutralization and Crystallization:

    • Neutralize the acidic solution by adding 1 M Tris-base (pH 11.0) or 0.1 M NaOH to adjust the pH to 7.5.

    • Re-extract the pyocyanin with chloroform.

    • Evaporate the chloroform to obtain purified pyocyanin crystals.

  • Characterization: The purity and identity of the extracted pyocyanin can be confirmed using techniques such as UV-Vis spectroscopy (absorbance maxima around 310, 520, and 690 nm), HPLC, FT-IR, and Mass Spectrometry.[7][9][11]

G Experimental Workflow: Pyocyanin Extraction and Purification cluster_culture Bacterial Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis culture Inoculate P. aeruginosa incubation Incubate (37°C, 24-72h) culture->incubation centrifuge Centrifuge Culture incubation->centrifuge Culture Broth chloroform_extraction Extract Supernatant with Chloroform centrifuge->chloroform_extraction acid_wash Wash Chloroform Layer with 0.1 M HCl chloroform_extraction->acid_wash neutralize Neutralize with Tris-base/NaOH acid_wash->neutralize Red Aqueous Layer re_extract Re-extract with Chloroform neutralize->re_extract evaporate Evaporate Chloroform re_extract->evaporate characterization Characterize via UV-Vis, HPLC, MS evaporate->characterization Purified Pyocyanin Crystals

Caption: Workflow for Pyocyanin Extraction and Purification.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1][2][11]

  • Cell Seeding: Seed the desired cancer or normal cell lines (e.g., A549, MCF-7, Vero) into a 96-well plate at a density of approximately 1 x 10^4 to 2 x 10^4 cells per well.[14] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methylated phenazine in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[1][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][14][15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[14]

  • Serial Dilution: Prepare a two-fold serial dilution of the methylated phenazine in a 96-well microtiter plate containing a suitable broth medium (e.g., Tryptic Soy Broth).

  • Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[2][16]

  • Cell Treatment: Treat the cells with the methylated phenazine at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways

Methylated phenazines exert their biological effects by modulating various cellular signaling pathways. The primary mechanisms involve the induction of oxidative stress and the activation of apoptotic pathways.

Pyocyanin-Induced Oxidative Stress

Pyocyanin is a redox-active molecule that can readily cross cell membranes.[17] Inside the cell, it undergoes redox cycling, accepting electrons from cellular reductants like NADH and NADPH and transferring them to molecular oxygen.[18][19] This process generates reactive oxygen species (ROS), such as superoxide anions (O2•−) and hydrogen peroxide (H2O2), leading to oxidative stress.[17][18][20] The resulting oxidative stress can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cytotoxicity.[18]

G Pyocyanin-Induced Oxidative Stress Pathway Pyocyanin_in Pyocyanin (Oxidized) Pyocyanin_red Pyocyanin (Reduced) Pyocyanin_in->Pyocyanin_red e- Pyocyanin_red->Pyocyanin_in e- NADH NADH/NADPH NAD NAD+/NADP+ NADH->NAD O2 O2 Superoxide O2•− (Superoxide) O2->Superoxide H2O2 H2O2 (Hydrogen Peroxide) Superoxide->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cell_Damage

Caption: Pyocyanin-Induced Oxidative Stress Pathway.

5-Me-PCA-Induced Apoptosis via the Bcl-2 Pathway

5-methyl-phenazine-1-carboxylic acid (in its betaine form, MPCAB) has been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[6] This process is regulated by the Bcl-2 family of proteins.[21][22][23][24][25] MPCAB treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of caspases (such as caspase-3), ultimately resulting in programmed cell death.[6][21]

G 5-Me-PCA-Induced Apoptosis via Bcl-2 Pathway MPCAB 5-Me-PCA (MPCAB) Bcl2 Bcl-2 (Anti-apoptotic) MPCAB->Bcl2 Downregulates Bax Bax (Pro-apoptotic) MPCAB->Bax Upregulates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Membrane Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: 5-Me-PCA-Induced Apoptosis via Bcl-2 Pathway.

References

Phenazine Methosulfate: A Technical Guide to its Use as a Superoxide Generator in Cellular Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenazine methosulfate (PMS) is a versatile redox-active compound widely employed in cellular studies as a potent generator of superoxide radicals (O₂⁻). This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key considerations for utilizing PMS to investigate the multifaceted roles of oxidative stress in biological systems. PMS, a cationic phenazine derivative, acts as an electron carrier, effectively shuttling electrons from intracellular reducing equivalents, such as NAD(P)H, to molecular oxygen. This rapid, non-enzymatic transfer results in the production of superoxide, a primary reactive oxygen species (ROS). The controlled induction of oxidative stress by PMS allows researchers to dissect the intricate cellular responses to ROS, including the activation of antioxidant defense mechanisms, the initiation of signaling cascades, and the induction of cell death pathways. Understanding these processes is critical for advancing our knowledge of various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, and for the development of novel therapeutic strategies.

Mechanism of Action

The primary mechanism by which phenazine methosulfate (PMS) generates superoxide is through its function as a redox cycler.[1][2] PMS readily accepts electrons from intracellular reducing agents, most notably NADH and NADPH.[1][3] The reduced PMS then transfers these electrons to molecular oxygen (O₂), resulting in the formation of the superoxide radical (O₂⁻). This process can occur both in the cytoplasm and within mitochondria, with evidence suggesting a significant mitochondrial origin for PMS-induced superoxide production.[1]

This redox cycling of PMS can be summarized as follows:

  • Reduction of PMS: PMS is reduced by accepting an electron from a donor molecule, such as NADPH.

  • Oxidation of Reduced PMS and Superoxide Generation: The reduced PMS donates the electron to molecular oxygen, thereby regenerating the original PMS molecule and producing a superoxide radical.

It is important to note that in certain in vitro assay systems, particularly those containing both NADH and a tetrazolium salt like nitroblue tetrazolium (NBT), the superoxide production may be mediated by the tetrazolium itself rather than directly by PMS.[4][5]

NADPH NAD(P)H NADP NAD(P)+ NADPH->NADP e⁻ PMS PMS (Oxidized) PMS_reduced PMS (Reduced) PMS->PMS_reduced e⁻ from NAD(P)H PMS_reduced->PMS e⁻ to O₂ O2 O₂ (Molecular Oxygen) Superoxide O₂⁻ (Superoxide) O2->Superoxide e⁻ from PMS (Reduced)

Mechanism of PMS-mediated superoxide generation.

Cellular Consequences of PMS-Induced Superoxide

The generation of superoxide by PMS triggers a cascade of cellular events, primarily stemming from the resulting oxidative stress. These consequences include:

  • Depletion of Intracellular Antioxidants: The surge in superoxide and other ROS leads to the rapid depletion of endogenous antioxidants, most notably reduced glutathione (GSH).[1]

  • Mitochondrial Dysfunction: PMS can impair mitochondrial function, leading to a decrease in the mitochondrial transmembrane potential and a reduction in the oxygen consumption rate.[1]

  • Oxidative Damage: Excess ROS can cause oxidative damage to cellular macromolecules, including lipids, proteins, and DNA.

  • Activation of Stress-Response Pathways: Cells respond to PMS-induced oxidative stress by activating various signaling pathways. A key pathway involved is the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant and detoxification genes. Mitogen-activated protein kinase (MAPK) pathways are also implicated in the cellular response to PMS.

  • Induction of Apoptosis: At sufficient concentrations and exposure times, the cellular damage and signaling cascades initiated by PMS can converge to trigger programmed cell death, or apoptosis.[1][6] This is often mediated by the modulation of pro- and anti-apoptotic proteins such as BAX and Bcl-2.[1]

PMS Phenazine Methosulfate (PMS) Superoxide Superoxide (O₂⁻) PMS->Superoxide OxidativeStress Oxidative Stress Superoxide->OxidativeStress GSH_Depletion Glutathione Depletion OxidativeStress->GSH_Depletion Mito_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mito_Dysfunction DNA_Damage Oxidative DNA Damage OxidativeStress->DNA_Damage Nrf2_Pathway Nrf2 Pathway Activation OxidativeStress->Nrf2_Pathway MAPK_Pathway MAPK Pathway Activation OxidativeStress->MAPK_Pathway Apoptosis Apoptosis Mito_Dysfunction->Apoptosis DNA_Damage->Apoptosis MAPK_Pathway->Apoptosis

Cellular consequences of PMS-induced superoxide generation.

Quantitative Data on PMS in Cellular Studies

The effective concentration of PMS and the resulting cellular responses are highly dependent on the cell type, experimental duration, and the specific endpoint being measured. The following tables summarize quantitative data from various studies.

Cell Line PMS Concentration Incubation Time Effect
A375 (Melanoma)1-10 µM24 hInduction of apoptosis.[1]
A375 (Melanoma)10 µM1-3 hSignificant depletion of reduced glutathione.[1]
A375 (Melanoma)10 µM6 hUpregulation of oxidative and genotoxic stress response genes.[1]
Synaptosomes0.01-250 µM3 hIncreased Na+/K+ ATPase activity.[3]
Various Cancer Cell LinesVaries (µM range)24-72 hCytotoxicity (IC50 values are cell line dependent).
Parameter Typical Concentration Range Notes
Induction of Apoptosis 1 - 20 µMHighly cell-type dependent.
Sub-lethal Oxidative Stress 0.1 - 5 µMFor studying signaling pathway activation without significant cell death.
In Vitro Superoxide Generation (e.g., NBT assay) 10 µM - 1 mMHigher concentrations are often used in cell-free systems.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results when using PMS.

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol is for the detection of mitochondrial superoxide in live cells.

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

  • Preparation of MitoSOX Red Working Solution: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 500 nM to 5 µM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).

  • Cell Treatment: Treat cells with the desired concentrations of PMS for the appropriate duration. Include positive and negative controls.

  • Staining: Remove the treatment medium and wash the cells once with warm buffer. Add the MitoSOX Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with warm buffer.

  • Analysis: Analyze the cells immediately by fluorescence microscopy or flow cytometry. For flow cytometry, use the PE channel to detect the red fluorescence of oxidized MitoSOX.

Start Seed Cells Treat Treat with PMS Start->Treat Wash1 Wash Cells Treat->Wash1 Stain Stain with MitoSOX Red (15-30 min) Wash1->Stain Wash2 Wash Cells (3x) Stain->Wash2 Analyze Analyze (Microscopy/Flow Cytometry) Wash2->Analyze

Workflow for measuring mitochondrial superoxide with MitoSOX Red.

Measurement of Intracellular ROS with DCFH-DA

This protocol measures general intracellular ROS levels.

  • Cell Preparation: Seed cells and allow them to adhere as described previously.

  • Cell Treatment: Treat cells with PMS.

  • Preparation of DCFH-DA Working Solution: Prepare a 10-20 mM stock solution of DCFH-DA in DMSO. Dilute the stock solution to a final working concentration of 10-25 µM in serum-free medium immediately before use.

  • Staining: Remove the treatment medium, wash the cells once, and then incubate with the DCFH-DA working solution for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry (FITC channel).

Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with PMS for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Conclusion

Phenazine methosulfate is a valuable tool for inducing superoxide generation and studying the cellular consequences of oxidative stress. Its utility spans a wide range of applications, from basic research into redox signaling to the preclinical evaluation of drugs targeting oxidative stress pathways. A thorough understanding of its mechanism of action, careful consideration of experimental design, and the use of appropriate controls are paramount for obtaining meaningful and reproducible data. This guide provides a foundational framework for researchers to effectively and safely employ PMS in their cellular studies, contributing to a deeper understanding of the intricate role of reactive oxygen species in health and disease.

References

Spectrophotometric Properties of Oxidized and Reduced Phenazine Methosulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine methosulfate (PMS) is a versatile redox mediator widely employed in biochemical and cellular assays. Its utility stems from its ability to act as an electron carrier, facilitating the transfer of electrons between various molecules, a property that is intrinsically linked to its distinct spectrophotometric characteristics in both its oxidized and reduced states. This technical guide provides a comprehensive overview of the spectrophotometric properties of oxidized and reduced PMS, detailed experimental protocols, and a visualization of its core mechanism of action.

Core Spectrophotometric Data

The spectrophotometric properties of phenazine methosulfate are defined by its redox state. The oxidized form is a vibrant yellow compound, while its reduced form, 5-methylphenazinium (methyl-phenazine), is colorless.[1] This stark difference in their absorption spectra is the foundation of many PMS-based assays.

Quantitative Spectrophotometric Data

The key quantitative parameters for oxidized and reduced PMS are summarized below. These values are crucial for quantitative biochemical assays, allowing for the determination of reaction rates and substrate concentrations.

FormCommon Name(s)Appearanceλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Emission (nm)
Oxidized PMS Phenazine MethosulfateYellow387[2]26,300 (at 387 nm, pH 2-8)[1]526 (green)[3][4]
Reduced PMS Methyl-phenazine (MPH)ColorlessN/A~1,300 (at 387 nm)¹465-469 (blue)[3]

¹The molar extinction coefficient for reduced PMS at 387 nm is calculated based on the provided difference in molar extinction coefficients between the oxidized and reduced forms (25,000 M⁻¹cm⁻¹).[1] The reduced form exhibits a significant blue-shifted absorption but lacks a prominent peak in the visible range, consistent with its colorless appearance.[3]

Experimental Protocols

Accurate spectrophotometric analysis of PMS requires careful handling and specific experimental conditions, particularly for the oxygen-sensitive reduced form.

Preparation of PMS Solutions
  • Stock Solution: Prepare a stock solution of oxidized PMS (e.g., 10 mM) in deionized water. This solution should be stored frozen and protected from light, as PMS can decompose within minutes when exposed to direct sunlight.[1]

  • Working Solutions: Dilute the stock solution to the desired concentration in an appropriate buffer (e.g., phosphate buffer, pH 7.0-8.0) immediately before use.

Spectrophotometric Measurement of Oxidized PMS
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 15 minutes. Set the wavelength to scan a desired range (e.g., 300-600 nm) to observe the full absorbance spectrum or to 387 nm for quantitative measurements.

  • Blanking: Use the buffer in which the PMS is dissolved as a blank to zero the absorbance.

  • Measurement: Place the cuvette containing the oxidized PMS solution in the spectrophotometer and record the absorbance.

In-situ Reduction of PMS and Spectrophotometric Measurement

Reduced PMS is highly unstable in the presence of oxygen. Therefore, its spectrophotometric properties are typically measured immediately following in-situ reduction.

  • Initial Spectrum: Record the absorbance spectrum of the oxidized PMS solution as described above.

  • Reduction: To the cuvette containing the oxidized PMS, add a reducing agent. Common choices include:

    • NAD(P)H: Add a molar excess of NADH or NADPH. The reduction can be monitored by the decrease in absorbance at 340 nm (for NAD(P)H) and 387 nm (for PMS).

    • Sodium Dithionite: Prepare a fresh solution of sodium dithionite and add a small aliquot to the PMS solution. Dithionite rapidly reduces PMS.

    • Sodium Borohydride (NaBH₄): A 5-fold molar excess of NaBH₄ can be used for complete reduction.[5]

  • Immediate Measurement: Immediately after adding the reducing agent and mixing, record the absorbance spectrum. A rapid decrease in absorbance at 387 nm and the disappearance of the yellow color will be observed.

  • Anaerobic Conditions (Optional but Recommended): For more stable readings of reduced PMS, the reduction and measurement can be performed under anaerobic conditions, for example, in a glove box or by purging the solutions with nitrogen gas.

Visualization of PMS Redox Cycling and Assay Principle

The utility of PMS in biochemical assays lies in its ability to cycle between its oxidized and reduced forms, thereby transferring electrons from a donor to an acceptor. This is commonly exploited in dehydrogenase assays where the production of NADH or NADPH is coupled to the reduction of a chromogenic reporter, such as a tetrazolium salt.

PMS Redox Cycle

The following diagram illustrates the fundamental redox cycling of PMS, where it accepts electrons from a reducing agent like NADPH and donates them to an electron acceptor, in this case, molecular oxygen, which can lead to the formation of superoxide.

PMS_Redox_Cycle PMS_ox Oxidized PMS (Yellow) PMS_red Reduced PMS (Colorless) PMS_ox->PMS_red e⁻ acceptance O2 O₂ PMS_red->O2 e⁻ donation NADPH NADPH NADP NADP+ NADPH->NADP e⁻ donation Superoxide O₂⁻ (Superoxide) O2->Superoxide Reduction

Caption: Redox cycling of Phenazine Methosulfate (PMS).

Experimental Workflow for a Dehydrogenase Assay

This diagram outlines a typical experimental workflow for measuring the activity of a dehydrogenase enzyme using PMS and a tetrazolium salt like Nitroblue Tetrazolium (NBT) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[6]

Dehydrogenase_Assay_Workflow cluster_reactants Reaction Mixture cluster_reaction Enzymatic Reaction Enzyme Dehydrogenase NADPH_prod NAD(P)H Production Enzyme->NADPH_prod Substrate Substrate Substrate->NADPH_prod NADP NAD(P)+ NADP->NADPH_prod PMS PMS (oxidized) PMS_red PMS Reduction PMS->PMS_red Tetrazolium Tetrazolium Salt (e.g., NBT, MTT) (colorless/yellow) Formazan Formazan Formation (colored product) Tetrazolium->Formazan NADPH_prod->PMS_red e⁻ transfer PMS_red->Formazan e⁻ transfer Spectrophotometer Measure Absorbance (e.g., 560-570 nm) Formazan->Spectrophotometer Quantification

Caption: Workflow of a PMS-coupled dehydrogenase assay.

References

Phenazine Methosulfate (CAS 299-11-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine methosulfate (PMS), with the CAS number 299-11-6, is a versatile quaternary ammonium salt of phenazine. It is widely utilized in biochemical and cellular research as an electron carrier, facilitating the transfer of electrons from a donor, such as NADH or NADPH, to an acceptor, like a tetrazolium salt. This property makes it an invaluable tool in a variety of assays for measuring enzyme activity and cell viability. Beyond its role as a laboratory reagent, PMS has been shown to induce oxidative stress and apoptosis in cancer cells, highlighting its potential in drug development research. This technical guide provides an in-depth overview of the properties, applications, and experimental protocols related to Phenazine Methosulfate.

Core Properties of Phenazine Methosulfate

Phenazine methosulfate is a yellow to orange crystalline powder with a range of chemical and physical properties that are critical to its function in experimental settings.

Physicochemical Properties
PropertyValueReferences
CAS Number 299-11-6
Molecular Formula C₁₄H₁₄N₂O₄S
Molecular Weight 306.34 g/mol
Appearance Dark yellow to brown or khaki crystalline powder
Melting Point 158-160 °C (decomposes)
UV Absorption (λmax) 387.5 nm (in H₂O)
Solubility
SolventSolubilityReferences
Water Soluble (approx. 200 mg/mL at 20°C)
Methanol Soluble
Ethanol Soluble
DMSO ~10 mg/mL
Dimethylformamide (DMF) ~10 mg/mL
Benzene Insoluble
Diethyl ether Insoluble
Stability and Storage

Phenazine methosulfate is stable under recommended storage conditions but is sensitive to light. Aqueous solutions of PMS are not stable and should be prepared fresh. It is incompatible with strong oxidizing agents. For long-term storage, it should be kept at -20°C.

Biological Activity and Applications

The primary biological activity of PMS stems from its ability to act as an electron carrier. This property is harnessed in numerous biochemical assays. Furthermore, its capacity to generate reactive oxygen species (ROS) underlies its cytotoxic effects.

Role as an Electron Carrier

PMS is an efficient electron acceptor that can be reduced by NADH or NADPH non-enzymatically. The reduced PMS can then donate electrons to various acceptor molecules, including tetrazolium salts (like MTT, XTT, and INT), cytochrome c, and indophenols. This electron relay is the basis for its use in quantifying the activity of dehydrogenases and other oxidoreductases.

An In-depth Technical Guide to the Structural Analysis of 5-Methylphenazinium Methyl Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylphenazinium methyl sulfate (PMS), a heterocyclic organic compound, is a crucial electron carrier in numerous biochemical assays and has garnered significant interest for its pro-oxidant and apoptotic activities, highlighting its potential in therapeutic applications. This technical guide provides a comprehensive structural analysis of PMS, detailing its spectroscopic and physical properties. It includes a thorough examination of its molecular structure, a summary of available analytical data, detailed experimental protocols for its synthesis and characterization, and an elucidation of its biological signaling pathways. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Properties

5-Methylphenazinium methyl sulfate is an N-alkylated phenazine salt. The core structure consists of a planar tricyclic phenazine ring system where one of the nitrogen atoms is quaternized by a methyl group, resulting in a cationic charge on the phenazinium ring. This cation is paired with a methyl sulfate anion.

Chemical Identifiers:

  • IUPAC Name: 5-methylphenazin-5-ium;methyl sulfate[1]

  • CAS Number: 299-11-6

  • Molecular Formula: C₁₄H₁₄N₂O₄S[1]

  • Molecular Weight: 306.34 g/mol [1]

  • SMILES: C[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.COS(=O)(=O)[O-][1]

  • InChI Key: RXGJTUSBYWCRBK-UHFFFAOYSA-M[1]

Physical Properties

5-Methylphenazinium methyl sulfate is typically a yellow to brown crystalline solid or powder.[2] It is soluble in water.

PropertyValueReference
Appearance Yellow to brown crystalline solid/powder[2]
Melting Point 158-160 °C (decomposes)[3]
Water Solubility Soluble[3]
Spectroscopic Data

The UV-visible spectrum of 5-methylphenazinium methyl sulfate in water exhibits a characteristic maximum absorption (λmax) at approximately 387.5 nm.[4]

Solventλmax (nm)
Water387.5

Detailed ¹H and ¹³C NMR spectral data for 5-methylphenazinium methyl sulfate are not widely published. However, PubChem notes the existence of a ¹³C NMR spectrum provided by Fluka AG.[1] Analysis of related N-alkyl phenazinium salts suggests that the proton and carbon signals of the phenazinium ring would appear in the aromatic region of the spectra, with distinct signals for the N-methyl group.[5]

Crystallographic Data

A full crystal structure determination for 5-methylphenazinium methyl sulfate is not currently available in open-access crystallographic databases. However, the crystal structure of a related compound, N-methylphenazinium tetracyanoquinodimethanide, has been solved.[6] This structure reveals that the N-methylphenazinium cation is planar, and in the crystal lattice, these cations form columns with a van der Waals spacing of 3.36 Å.[6] It is reasonable to infer a similar planar geometry for the cation in the methyl sulfate salt.

Thermal Analysis

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for 5-methylphenazinium methyl sulfate are not detailed in the available literature. A melting point of 158-160 °C with decomposition is reported, suggesting thermal instability at higher temperatures.[3] TGA would likely show a mass loss step corresponding to this decomposition, while DSC would indicate an endothermic event associated with melting, likely coupled with an exothermic decomposition event.

Experimental Protocols

Synthesis of 5-Methylphenazinium Methyl Sulfate

The synthesis of 5-methylphenazinium methyl sulfate is typically achieved through the direct N-alkylation of phenazine with dimethyl sulfate. This method was first reported by Kehrmann and Havas in 1913.[7] A later study on the alkylation of phenazine reported a yield of 86% for this reaction.

Reaction Scheme:

G phenazine Phenazine pms 5-Methylphenazinium Methyl Sulfate phenazine->pms dms Dimethyl Sulfate dms->pms

Figure 1: Synthesis of 5-Methylphenazinium Methyl Sulfate.

Materials:

  • Phenazine

  • Dimethyl sulfate

  • Anhydrous solvent (e.g., nitrobenzene or excess dimethyl sulfate)

Procedure (General):

  • Dissolve phenazine in a suitable anhydrous solvent or in an excess of dimethyl sulfate.

  • Slowly add dimethyl sulfate to the phenazine solution with stirring. As dimethyl sulfate is a potent alkylating agent, this should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8]

  • Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

  • After cooling, the product may precipitate from the reaction mixture. If so, it can be collected by filtration.

  • Purification of the crude product can be achieved by recrystallization from a suitable solvent, such as ethanol.[3]

Characterization Methods
  • Instrument: A standard double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of 5-methylphenazinium methyl sulfate in deionized water.

  • Analysis: Scan the sample over a wavelength range of 200-800 nm to identify the maximum absorbance (λmax).

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

Biological Activity and Signaling Pathways

5-Methylphenazinium methyl sulfate is known to act as a free radical generator and can induce apoptosis in cancer cells.[9] Its mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic signaling pathways.

Mechanism of Apoptosis Induction

The apoptotic activity of 5-methylphenazinium methyl sulfate is primarily driven by its ability to undergo redox cycling within the cell. It can accept electrons from cellular reducing equivalents like NAD(P)H and transfer them to molecular oxygen, generating superoxide radicals (O₂⁻). This leads to a cascade of events culminating in programmed cell death.

The key steps in PMS-induced apoptosis are:

  • Increased Oxidative Stress: The generation of superoxide radicals disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c.

  • Caspase Activation: Released cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Caspase-9 then activates downstream executioner caspases, such as caspase-3.

  • Execution of Apoptosis: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.

Signaling Pathway Diagram

G PMS 5-Methylphenazinium Methyl Sulfate Superoxide Superoxide (O₂⁻) PMS->Superoxide NADPH NAD(P)H NADPH->PMS O2 O₂ O2->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondria OxidativeStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: PMS-Induced Apoptotic Signaling Pathway.

Conclusion

5-Methylphenazinium methyl sulfate is a compound of significant interest due to its utility in biochemical research and its potential as a therapeutic agent. This guide has provided a detailed overview of its structural and analytical properties, along with protocols for its synthesis and characterization. The elucidation of its apoptotic signaling pathway offers a basis for further investigation into its pharmacological applications. While a complete crystallographic and detailed NMR analysis remains to be published in the public domain, the information compiled herein provides a solid foundation for researchers working with this compound. Further studies to fully characterize its solid-state structure and spectroscopic properties are warranted to expand its application in materials science and drug development.

References

Foundational Research on Phenazine Compounds in Bacterial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazine compounds are a class of redox-active secondary metabolites produced by a diverse range of bacteria, most notably Pseudomonas aeruginosa. These nitrogen-containing heterocyclic molecules play a critical role in bacterial pathogenesis, contributing to virulence, microbial competition, and biofilm formation. Their ability to act as electron shuttles, generate reactive oxygen species (ROS), and function as signaling molecules makes them key players in the complex interplay between pathogenic bacteria and their hosts. This in-depth technical guide provides a comprehensive overview of the foundational research on phenazine compounds, detailing their biosynthesis, regulation, and multifaceted roles in bacterial pathogenesis. The guide includes structured quantitative data, detailed experimental protocols for their study, and visualizations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Phenazine Compounds

Phenazines are pigmented molecules that contribute to the characteristic colors of cultures of producing bacteria, such as the blue-green pigment pyocyanin from P. aeruginosa.[1] Beyond their visible properties, these compounds are potent virulence factors.[2][3] Their biological activities are largely attributed to their ability to undergo redox cycling, which can lead to the generation of superoxide and hydrogen peroxide, causing oxidative stress in host cells and competing microbes.[4][5][6] Furthermore, phenazines are integral components of bacterial communication networks, particularly quorum sensing, which coordinates gene expression in a cell-density-dependent manner.[7][8][9][10] This guide will delve into the core aspects of phenazine research, providing the necessary technical details for a thorough understanding of their significance in bacterial pathogenesis.

Phenazine Biosynthesis and Regulation

The biosynthesis of phenazines originates from the shikimic acid pathway, with chorismic acid serving as a key precursor.[11] A conserved set of genes, typically organized in an operon (e.g., phzABCDEFG), encodes the enzymes responsible for converting chorismic acid into the core phenazine structure, phenazine-1-carboxylic acid (PCA).[1][11][12] From PCA, a variety of phenazine derivatives are synthesized through the action of modifying enzymes. For instance, in P. aeruginosa, PhzM and PhzS convert PCA to pyocyanin (PYO), while PhzH produces phenazine-1-carboxamide (PCN).[1]

The production of phenazines is tightly regulated, primarily by the quorum-sensing (QS) network.[7][8][10] In P. aeruginosa, the las, rhl, and pqs QS systems are interconnected and control the expression of phenazine biosynthetic genes.[8][9] The Las system, activated by 3-oxo-C12-HSL, sits at the top of the hierarchy, influencing the Rhl and PQS systems. The Rhl system (responsive to C4-HSL) and the PQS system (responsive to 2-heptyl-3-hydroxy-4-quinolone) in turn directly regulate the transcription of the phz operons.[8][9] Pyocyanin itself can act as a terminal signaling molecule in this network, creating a feedback loop.[2]

Phenazine_Biosynthesis_Regulation Phenazine Biosynthesis and Quorum Sensing Regulation in P. aeruginosa cluster_Phz Phenazine Biosynthesis LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL LasR LasR 3-oxo-C12-HSL->LasR RhlR RhlR LasR->RhlR + PqsR PqsR LasR->PqsR + phzABCDEFG phzABCDEFG RhlR->phzABCDEFG + PqsR->phzABCDEFG + RhlI RhlI C4-HSL C4-HSL RhlI->C4-HSL C4-HSL->RhlR PqsA-D, PqsH PqsA-D, PqsH PQS PQS PqsA-D, PqsH->PQS PQS->PqsR Chorismic Acid Chorismic Acid Chorismic Acid->phzABCDEFG PCA PCA phzABCDEFG->PCA PhzM, PhzS PhzM, PhzS PCA->PhzM, PhzS PhzH PhzH PCA->PhzH Pyocyanin Pyocyanin PhzM, PhzS->Pyocyanin SoxR SoxR Pyocyanin->SoxR activates PCN PCN PhzH->PCN MexGHI-OpmD MexGHI-OpmD SoxR->MexGHI-OpmD upregulates

Caption: Phenazine biosynthesis is intricately regulated by the quorum sensing network.

Role of Phenazines in Bacterial Pathogenesis

Phenazines contribute to bacterial virulence through multiple mechanisms:

  • Redox Cycling and Oxidative Stress: Phenazines can accept electrons from cellular reductants like NADH and subsequently reduce molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[4][5][6] This process, known as redox cycling, disrupts the host's cellular redox balance and can lead to damage of DNA, proteins, and lipids, ultimately causing host cell death.[5]

Redox_Cycling Mechanism of Phenazine-Induced Oxidative Stress via Redox Cycling Phenazine (oxidized) Phenazine (oxidized) NAD+ NAD+ Phenazine (oxidized)->NAD+ Phenazine (reduced) Phenazine (reduced) Phenazine (oxidized)->Phenazine (reduced) NADH NADH NADH->Phenazine (oxidized) e- O2 O2 Phenazine (reduced)->O2 e- O2- O2- O2->O2- H2O2 H2O2 O2-->H2O2 Host Cell Damage Host Cell Damage H2O2->Host Cell Damage

Caption: Phenazine redox cycling generates ROS, leading to host cell damage.
  • Biofilm Formation: Phenazines play a significant role in the development and maturation of biofilms, which are structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS).[13][14][15][16][17][18] Phenazine-1-carboxylic acid (PCA), in particular, has been shown to promote biofilm formation by facilitating the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), making this essential nutrient more bioavailable.[14][16][17] Phenazines can also influence the production of extracellular DNA (eDNA), a key component of the biofilm matrix.[3][19]

  • Virulence Factor Expression: Phenazines can modulate the expression of other virulence factors. For example, in interactions between P. aeruginosa and Staphylococcus aureus, PCA produced by P. aeruginosa can induce the expression of the Tet38 efflux pump in S. aureus, leading to increased resistance to tetracycline and phenazines themselves.[19]

  • Microbial Competition: The antimicrobial properties of phenazines, stemming from their ability to generate ROS, allow phenazine-producing bacteria to outcompete other microorganisms in their environment.[3]

Quantitative Data on Phenazine Activity

The following tables summarize key quantitative data related to phenazine production and their biological effects.

Table 1: Phenazine Production in Pseudomonas Strains

Bacterial StrainPhenazine Derivative(s)Production Level (µg/mL)Reference
P. aeruginosa PA14Pyocyanin (PYO)62 ± 5 µM[2]
P. aeruginosa PA2114Pyocyanin (PYO)79 ± 3 µM[2]
P. putida 14.phz1PCA79.79 ± 9.09[20]
P. putida O1.phz1PCA23.34 ± 1.06[20]
P. putida 14.phz2PCA~80[20]
P. putida 14.phz2+PCA, PYO80 (PCA), 11 (PYO)[20]
P. chlororaphis H5△fleQ△relAPCN9.58 ± 0.57 g/L[21]
P. aeruginosa SPm9 (mutant)Phenazines496[14]
P. aeruginosa Sp9 (wild type)Phenazines281[14]

Table 2: Minimum Inhibitory Concentration (MIC) of Pyocyanin against Various Microorganisms

MicroorganismMIC (µg/mL)Reference
Bacillus subtilis62.5[9]
Staphylococcus aureus100 - 150[1]
Escherichia coli20 - 60[1]
Klebsiella pneumoniae120 - 180[1]
Candida albicans38.5 - 50[22]
Candida albicans250 - 300[1]
Microsporum canis3.8[23]
Enterococcus faecalis3.5[23]

Table 3: Effect of Phenazine-1-Carboxylic Acid (PCA) on Bacterial Processes

ProcessOrganismEffectQuantitative MeasureReference
Biofilm FormationP. aeruginosaPromotes biofilm developmentRescues biofilm formation in the presence of conalbumin[24]
Biofilm FormationP. synxantha 2-79RN10More robust biofilms in dryland conditions-[25]
Growth InhibitionAcidovorax citrulliInhibits growth in liquid cultureEC₅₀ = 19.81 µg/mL[15]
Gene ExpressionS. aureusInduces tet38 expression5-fold increase in transcripts at 0.25x MIC[19]

Experimental Protocols

This section provides detailed methodologies for key experiments used in phenazine research.

Phenazine Extraction and Quantification

Objective: To extract and quantify phenazine compounds from bacterial cultures.

Materials:

  • Bacterial culture

  • Chloroform

  • 0.2 N HCl

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis detector

  • Phenazine standards (e.g., pyocyanin, PCA)

Workflow:

Phenazine_Extraction_Quantification Workflow for Phenazine Extraction and HPLC Quantification Start Start Bacterial_Culture Grow bacterial culture Start->Bacterial_Culture Centrifuge Centrifuge to pellet cells Bacterial_Culture->Centrifuge Supernatant Collect cell-free supernatant Centrifuge->Supernatant Extraction Extract with chloroform Supernatant->Extraction Acidification Back-extract into 0.2 N HCl Extraction->Acidification HPLC_Analysis Analyze aqueous phase by HPLC Acidification->HPLC_Analysis Quantification Quantify against standards HPLC_Analysis->Quantification End End Quantification->End

Caption: A streamlined workflow for extracting and quantifying phenazines.

Protocol:

  • Grow the bacterial strain of interest in an appropriate liquid medium to the desired growth phase.

  • Centrifuge the culture to pellet the cells.

  • Collect the cell-free supernatant.

  • For pyocyanin extraction, add chloroform to the supernatant at a 3:5 ratio (chloroform:supernatant).

  • Mix vigorously and centrifuge to separate the phases. The pyocyanin will be in the lower chloroform phase.

  • Transfer the chloroform phase to a new tube and add 0.2 N HCl at a 1:3 ratio (HCl:chloroform).

  • Mix vigorously. The pyocyanin will move to the upper aqueous (acidic) phase, which will turn pink.

  • Analyze the aqueous phase using HPLC. A C18 reverse-phase column is typically used with a gradient of acetonitrile and water containing trifluoroacetic acid.[20]

  • Detect phenazines using a UV-Vis detector at appropriate wavelengths (e.g., 366 nm for PCA and 280 nm for PYO).[20]

  • Quantify the phenazine concentrations by comparing the peak areas to a standard curve generated with known concentrations of pure phenazine compounds.[20]

Biofilm Formation Assay (Crystal Violet Method)

Objective: To quantify biofilm formation.

Materials:

  • 96-well microtiter plate

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol

Workflow:

Biofilm_Assay Workflow for Crystal Violet Biofilm Formation Assay Start Start Inoculate Inoculate 96-well plate Start->Inoculate Incubate Incubate to allow biofilm formation Inoculate->Incubate Wash_Planktonic Wash to remove planktonic cells Incubate->Wash_Planktonic Stain Stain with 0.1% Crystal Violet Wash_Planktonic->Stain Wash_Excess Wash to remove excess stain Stain->Wash_Excess Solubilize Solubilize bound stain Wash_Excess->Solubilize Measure_Absorbance Measure absorbance (OD570-595) Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Step-by-step workflow for the crystal violet biofilm assay.

Protocol:

  • Inoculate the wells of a 96-well microtiter plate with a diluted overnight bacterial culture in a suitable growth medium.[26][27]

  • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.[27]

  • Carefully discard the culture medium and wash the wells gently with water or phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.[26][28][29]

  • Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[26][27][28]

  • Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.[26][28][29]

  • Air dry the plate.

  • Add 30% acetic acid or ethanol to each well to solubilize the crystal violet that has stained the biofilm.[27][29]

  • Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.[26][28]

Host Cell Viability Assay (MTT Assay)

Objective: To assess the impact of phenazine compounds on the viability of host cells.

Materials:

  • Host cell line

  • 96-well cell culture plate

  • Complete cell culture medium

  • Phenazine compound of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Workflow:

MTT_Assay Workflow for MTT Cell Viability Assay Start Start Seed_Cells Seed host cells in a 96-well plate Start->Seed_Cells Incubate_Adherence Incubate for cell adherence Seed_Cells->Incubate_Adherence Treat_Phenazine Treat cells with phenazine compound Incubate_Adherence->Treat_Phenazine Incubate_Treatment Incubate for desired time Treat_Phenazine->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan formation Add_MTT->Incubate_Formazan Solubilize_Formazan Solubilize formazan crystals Incubate_Formazan->Solubilize_Formazan Measure_Absorbance Measure absorbance (OD570) Solubilize_Formazan->Measure_Absorbance End End Measure_Absorbance->End

Caption: The MTT assay workflow for determining cell viability.

Protocol:

  • Seed host cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the phenazine compound and include untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL).[20]

  • Incubate for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.[20][30]

  • Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[20]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[20]

Conclusion and Future Directions

Phenazine compounds are undeniably crucial to the pathogenic lifestyle of many bacteria. Their intricate regulation, diverse mechanisms of action, and significant impact on virulence-associated behaviors such as biofilm formation make them compelling targets for novel antimicrobial strategies. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers aiming to further unravel the complexities of phenazine biology.

Future research should focus on several key areas. A deeper understanding of the specific roles of different phenazine derivatives and their synergistic effects is needed. Elucidating the full extent of the regulatory networks that control phenazine production in response to various environmental cues will be critical. Furthermore, exploring the interactions of phenazines with host immune components and the host microbiome will provide a more holistic view of their role in infection. For drug development professionals, targeting phenazine biosynthesis or their downstream effects represents a promising avenue for the development of anti-virulence therapies that may be less prone to the development of resistance compared to traditional antibiotics. The continued investigation into these fascinating molecules will undoubtedly yield valuable insights into bacterial pathogenesis and open new doors for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for the Use of Phenazine Methosulfate in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenazine methosulfate (PMS) is a crucial reagent in colorimetric cell viability assays that utilize tetrazolium salts such as MTT, MTS, XTT, and WST-1. It acts as an intermediate electron carrier, facilitating the reduction of these salts by cellular dehydrogenases to produce a colored formazan product. This reaction is dependent on the metabolic activity of viable cells, providing a quantitative measure of cell viability, proliferation, and cytotoxicity. These application notes provide detailed protocols and data for the effective use of PMS in cell viability assays.

Mechanism of Action

In metabolically active cells, NAD(P)H-dependent dehydrogenases reduce PMS. The reduced PMS then transfers electrons to a tetrazolium salt, leading to its conversion into a colored formazan dye.[1] This PMS-catalyzed reaction significantly enhances the efficiency of formazan production, particularly with second-generation tetrazolium salts like XTT, MTS, and WST-1, which are readily reduced extracellularly.[2][3] The resulting formazan product can be quantified spectrophotometrically, with the absorbance being directly proportional to the number of viable cells.

Data Summary

The following table summarizes key quantitative parameters for using PMS in various tetrazolium-based cell viability assays.

Assay TypeTetrazolium SaltPMS ConcentrationIncubation TimeWavelength (nm)Key Characteristics
MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideNot always required, but can enhance signal[4]15-75 minutes[4]570-595[4][5]Water-insoluble formazan requires a solubilization step.[3]
MTS 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium25 µM (final concentration)[6]1-4 hours[7][8]490-500[7][9]Produces a water-soluble formazan, eliminating the need for a solubilization step.[7]
XTT 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide0.15 to 0.4 µg per well[10]4-6 hours[11]450-500[11][12]Water-soluble formazan allows for direct absorbance readings.[10] PMS is essential for efficient reduction.[10]
WST-1 4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonateOften included in commercial kits as an "electron coupling reagent"[13][14]0.5-4 hours[15][16]420-480[13][15]Highly sensitive and produces a water-soluble formazan.[15]
WST-8 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt0.2 mM 1-methoxy PMS[7]2 hours[7]450[7]More sensitive than other tetrazolium salts and produces a water-soluble formazan.[7]

Experimental Protocols

General Guidelines
  • Always include blank wells containing medium only and control wells with untreated cells.

  • Optimize cell seeding density and incubation times for your specific cell line and experimental conditions.

  • PMS is light-sensitive; protect solutions from light.

Protocol 1: MTS Assay

This protocol is adapted from commercially available MTS assay kits.[8][9]

Materials:

  • MTS solution (e.g., 2 mg/mL in DPBS)

  • PMS solution (e.g., 0.92 mg/mL in DPBS)[6]

  • 96-well plate with cultured cells

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Cell Treatment: Treat cells with the test compound and incubate for the desired period.

  • Reagent Preparation: Immediately before use, prepare the MTS/PMS solution by mixing the MTS and PMS solutions. A common ratio is 20:1 (v/v) of MTS to PMS solution.[8]

  • Assay: Add 20 µL of the freshly prepared MTS/PMS solution to each well.

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[7][8]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[9]

Protocol 2: XTT Assay

This protocol is a modification of previously described methods.[10][11]

Materials:

  • XTT solution (e.g., 1 mg/mL in warm medium)[11]

  • PMS solution (e.g., 100 µM in PBS)[11]

  • 96-well plate with cultured cells

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.[11]

  • Cell Treatment: Expose cells to the experimental conditions.

  • Reagent Preparation: Prepare the XTT/PMS solution immediately before use by mixing the XTT and PMS solutions. A typical final concentration is 0.2 mg/mL XTT and 6.4 µM PMS.[11]

  • Assay: Add 25 µL of the XTT/PMS solution to each well.

  • Incubation: Incubate the plate for 4 to 6 hours at 37°C.[11]

  • Measurement: Measure the absorbance at a wavelength of 450 nm with a reference wavelength of 650 nm.[11]

Protocol 3: WST-1 Assay

This protocol is based on commercially available WST-1 assay kits.[13][17]

Materials:

  • WST-1 reagent (pre-mixed with an electron coupling reagent like PMS)

  • 96-well plate with cultured cells

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells in a 96-well plate in a final volume of 100 µL/well.

  • Cell Treatment: Treat cells as required for your experiment.

  • Assay: Add 10 µL of the WST-1 reagent to each well.[13]

  • Incubation: Incubate the plate for 0.5 to 4 hours at 37°C.[15][16]

  • Shaking: Shake the plate thoroughly for 1 minute on a shaker.[13]

  • Measurement: Measure the absorbance between 420 and 480 nm.[13]

Visualizations

G cluster_cell Viable Cell Dehydrogenases Dehydrogenases NAD(P)+ NAD(P)+ Dehydrogenases->NAD(P)+ Reduced PMS Reduced PMS Dehydrogenases->Reduced PMS e- NAD(P)H NAD(P)H NAD(P)H->Dehydrogenases PMS PMS PMS->Dehydrogenases Tetrazolium Salt Tetrazolium Salt Reduced PMS->Tetrazolium Salt e- Formazan Formazan Tetrazolium Salt->Formazan

Caption: Mechanism of PMS-mediated tetrazolium salt reduction.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Test Compound Seed_Cells->Treat_Cells Prepare_Reagents Prepare PMS/Tetrazolium Solution Treat_Cells->Prepare_Reagents Add_Reagents Add Reagents to Wells Prepare_Reagents->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Analyze_Data Analyze Data Measure_Absorbance->Analyze_Data End End Analyze_Data->End G Start Assay Selection Solubilization Solubilization step acceptable? Start->Solubilization MTT Use MTT Assay Solubilization->MTT Yes No_Solubilization Need water-soluble formazan? Solubilization->No_Solubilization No MTS_XTT Use MTS or XTT Assay No_Solubilization->MTS_XTT Yes High_Sensitivity High sensitivity required? No_Solubilization->High_Sensitivity No High_Sensitivity->MTS_XTT No WST Use WST-1 or WST-8 Assay High_Sensitivity->WST Yes

References

Protocol for Using Phenazine Methosulfate in Dehydrogenase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Phenazine methosulfate (PMS) is a versatile artificial electron carrier widely employed in biochemical assays to measure the activity of various NAD(P)H-dependent dehydrogenases.[1][2][3][4] In these assays, PMS serves as an intermediate, transferring electrons from NAD(P)H, generated by the dehydrogenase-catalyzed oxidation of its substrate, to a final electron acceptor, typically a tetrazolium salt such as nitroblue tetrazolium (NBT) or iodonitrotetrazolium chloride (INT).[1][2][3] The reduction of the tetrazolium salt results in the formation of a colored formazan product, the absorbance of which can be measured spectrophotometrically to quantify enzyme activity.[3][4] This colorimetric method provides a convenient and sensitive means to determine the kinetics of dehydrogenase catalysis and is amenable to high-throughput screening formats.[2][4]

Mechanism of Action

The fundamental principle of the PMS-based dehydrogenase assay lies in a coupled enzymatic reaction. The dehydrogenase enzyme utilizes its specific substrate and the cofactor NAD⁺ or NADP⁺, leading to the production of NADH or NADPH, respectively. PMS then accepts electrons from the reduced cofactor, becoming reduced itself (PMS-H). Subsequently, the reduced PMS transfers these electrons to a tetrazolium salt, reducing it to a colored formazan and regenerating the oxidized form of PMS, which can then participate in another cycle of electron transfer. The intensity of the color produced is directly proportional to the dehydrogenase activity.

Diagram of the Dehydrogenase Assay Reaction Mechanism

Reaction_Mechanism cluster_Dehydrogenase_Reaction Dehydrogenase-Catalyzed Reaction cluster_PMS_Cycle PMS Electron Transfer cluster_Formazan_Formation Colorimetric Detection Substrate Substrate Product Product Substrate->Product Dehydrogenase NAD NAD(P)⁺ NADH NAD(P)H NAD->NADH PMS_ox PMS (oxidized) NADH->PMS_ox e⁻ PMS_red PMS (reduced) PMS_ox->PMS_red PMS_red->PMS_ox Tetrazolium Tetrazolium Salt (e.g., NBT, INT) Colorless/Yellow PMS_red->Tetrazolium e⁻ Formazan Formazan Colored Product Tetrazolium->Formazan

Caption: Electron transfer pathway in a PMS-coupled dehydrogenase assay.

Experimental Protocols

This section provides a general protocol for a colorimetric dehydrogenase assay using PMS and a tetrazolium salt in a 96-well plate format, followed by specific examples for Lactate Dehydrogenase (LDH) and 6-Phosphogluconate Dehydrogenase (6-PGDH).

General Protocol for Dehydrogenase Activity Assay

1. Materials and Reagents:

  • Dehydrogenase Substrate: Specific to the enzyme being assayed (e.g., lactate for LDH, 6-phosphogluconate for 6-PGDH).

  • Cofactor: NAD⁺ or NADP⁺.

  • Phenazine Methosulfate (PMS): Prepare fresh and protect from light.

  • Tetrazolium Salt: Nitroblue tetrazolium (NBT) or Iodonitrotetrazolium (INT).

  • Buffer: Appropriate for the specific dehydrogenase (e.g., Tris-HCl, HEPES).

  • Enzyme Source: Purified enzyme or cell/tissue lysate.

  • 96-well Microplate: Clear, flat-bottom.

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength for the formazan product (e.g., ~570 nm for NBT-formazan).[3]

2. Reagent Preparation:

  • Assay Buffer: Prepare a stock solution of the appropriate buffer at the desired pH and concentration.

  • Substrate Solution: Dissolve the substrate in the assay buffer to the desired stock concentration.

  • Cofactor Solution: Dissolve NAD⁺ or NADP⁺ in the assay buffer to the desired stock concentration.

  • PMS Solution: Prepare a stock solution of PMS in water or buffer. Note: PMS solutions are light-sensitive and should be prepared fresh and kept in an amber tube or wrapped in foil.

  • Tetrazolium Salt Solution: Dissolve NBT or INT in water or buffer to the desired stock concentration.

3. Experimental Workflow Diagram:

Experimental_Workflow start Start prepare_reagents Prepare Reagents (Substrate, Cofactor, PMS, NBT/INT, Buffer) start->prepare_reagents prepare_plate Prepare 96-well Plate (Add enzyme/lysate, controls) prepare_reagents->prepare_plate prepare_reaction_mix Prepare Reaction Mixture (Buffer, Substrate, Cofactor, PMS, NBT/INT) prepare_reagents->prepare_reaction_mix add_reaction_mix Add Reaction Mixture to Wells prepare_plate->add_reaction_mix prepare_reaction_mix->add_reaction_mix incubate Incubate at Controlled Temperature (e.g., 37°C) add_reaction_mix->incubate measure_absorbance Measure Absorbance (e.g., 570 nm) incubate->measure_absorbance analyze_data Analyze Data (Calculate enzyme activity) measure_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for a PMS-based dehydrogenase assay.

4. Assay Procedure:

  • Prepare the 96-well plate: Add the enzyme solution or cell/tissue lysate to the wells. Include appropriate controls such as a blank (no enzyme) and a positive control if available.

  • Prepare the reaction mixture: In a separate tube, prepare a fresh reaction mixture containing the assay buffer, substrate, cofactor, PMS, and tetrazolium salt at their final desired concentrations.

  • Initiate the reaction: Add the reaction mixture to each well of the 96-well plate to start the enzymatic reaction.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The plate should be protected from light during incubation.

  • Measure absorbance: After incubation, measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Data analysis: Subtract the absorbance of the blank from the absorbance of the samples. The enzyme activity can be calculated based on the change in absorbance over time and the molar extinction coefficient of the formazan.

Specific Protocol for Lactate Dehydrogenase (LDH) Assay
ReagentFinal Concentration
Tris-HCl Buffer (pH 8.2)0.2 M
Lithium Lactate160 mM
NAD⁺3.2 mM
Iodonitrotetrazolium (INT)2 mM
Phenazine Methosulfate (PMS)15 µM

Procedure: Follow the general protocol outlined above. A typical reaction volume in a 96-well plate is 100-200 µL. The reaction can be stopped by adding an equal volume of 1 M acetic acid before measuring the absorbance at 490 nm for INT-formazan.[1]

Specific Protocol for 6-Phosphogluconate Dehydrogenase (6-PGDH) Assay
ReagentFinal Concentration
CHES Buffer (pH 9.6)50 mM
NaCl150 mM
6-PhosphogluconateVaries (for kinetics)
NADP⁺Varies (for kinetics)
Nitroblue Tetrazolium (NBT)300 µM
Phenazine Methosulfate (PMS)30 µM

Procedure: This assay is suitable for determining the kinetics of 6-PGDH in crude cell lysates.[2] Follow the general protocol. The formation of the blue-purple formazan from NBT can be measured at approximately 570 nm.[3][4]

Data Presentation: Comparison of Electron Carriers

The choice of electron carrier can significantly impact the measured dehydrogenase activity. The following table summarizes a comparison of PMS with other commonly used electron carriers under different conditions.

Electron CarrierDehydrogenaseTetrazolium SaltIncubation ConditionRelative Efficiency/Observation
Phenazine Methosulfate (PMS) SDH, LDHINT, NBTBiochemical AssayLower electron transfer ability compared to MPMS in biochemical tests.[1] Higher efficiency with INT than NBT.[1]
SDHNot specifiedAqueous reaction mediumHigher activity than Meldola Blue.[1]
SDHNot specifiedAgarose reaction mediumAlmost equally high activity as Meldola Blue.[1]
SDHNot specifiedPVA in reaction mediumClearly superior to MPMS.[1]
1-Methoxy-PMS (MPMS) SDH, LDHNot specifiedBiochemical AssayHighest electron transfer velocity. Reaction is pH-independent between 7.0-8.5.[1]
LDHNot specifiedAgarose reaction mediumLeads to somewhat higher demonstrable activities than PMS.[1]
SDHNot specifiedAqueous or agarose mediumLowest efficiency in electron transfer.[1]
Meldola Blue (MB) SDH, LDHINT, NBTBiochemical AssayLower transfer ability than MPMS.[1] Shows distinct pH dependence, preferentially using INT.[1]
LDHNot specifiedAgarose reaction mediumResults in somewhat higher LDH activity than PMS.[1]
SDHNot specifiedAqueous reaction mediumLower activity than PMS.[1]
SDHNot specifiedAgarose reaction mediumAlmost equally high activity as PMS.[1]
SDHNot specifiedPVA in reaction mediumShows only small transfer activity as it appears to be bound by PVA.[1]

Note: The efficiency of an electron carrier can be influenced by various factors including the specific dehydrogenase, the tetrazolium salt used, the composition of the reaction medium (e.g., aqueous, agarose, PVA), and the pH. Therefore, it is crucial to optimize the choice and concentration of the electron carrier for each specific experimental setup.[1]

References

Application Note and Protocol: MTS Assay for Cytotoxicity Screening Using Phenazine Methosulfate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTS assay is a colorimetric method for assessing cell metabolic activity, which is a key indicator of cell viability. This assay is widely used in cytotoxicity and cell proliferation studies. The core of this assay is the reduction of the tetrazolium salt MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) into a purple formazan product. This conversion is carried out by NADPH-dependent dehydrogenases, which are active in metabolically active, viable cells.[1][2] The reaction is significantly enhanced by an intermediate electron acceptor, phenazine methosulfate (PMS).[3][4][5] PMS is cell-permeable and gets reduced by cellular dehydrogenases. It then exits the cell and reduces the MTS tetrazolium to the soluble formazan.[4][5] The resulting formazan is soluble in the cell culture medium and its quantity, which is directly proportional to the number of viable cells, can be measured by absorbance at 490-500 nm.[1][2] This "one-step" nature, where the formazan product is soluble and does not require a separate solubilization step, makes the MTS assay a convenient and efficient method for high-throughput screening of cytotoxic compounds.[3]

Principle of the MTS Assay

The biochemical principle of the MTS assay hinges on the metabolic activity of viable cells. In the presence of the electron coupling agent phenazine methosulfate (PMS), the MTS tetrazolium salt is reduced to a colored formazan product. This reaction is dependent on the activity of mitochondrial reductase enzymes in living cells.

G cluster_cell Viable Cell cluster_medium Culture Medium NAD(P)H NAD(P)H Dehydrogenases Dehydrogenases NAD(P)H->Dehydrogenases Substrate NAD(P)+ NAD(P)+ Dehydrogenases->NAD(P)+ Product PMS_oxidized PMS (oxidized) PMS_reduced PMS (reduced) MTS MTS (tetrazolium) Yellow PMS_reduced->MTS Electron Transfer PMS_oxidized->PMS_reduced Reduction Formazan Formazan Purple, Soluble MTS->Formazan Reduction

Caption: Biochemical pathway of MTS reduction in viable cells.

Experimental Protocol

This protocol provides a detailed methodology for conducting an MTS assay for cytotoxicity screening in a 96-well plate format.

Materials and Reagents

Reagent/Material Supplier Notes
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)VariousPowder form
Phenazine methosulfate (PMS)VariousPowder form, light-sensitive
Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4VariousFor reagent preparation
1N HClVariousFor pH adjustment
0.2 µm syringe filterVariousFor sterilization
96-well flat-bottom cell culture platesVariousSterile
Cell line of interestVarious
Complete cell culture mediumVariousPhenol red-free medium is recommended to reduce background
Test compoundsN/ADissolved in a suitable vehicle (e.g., DMSO, PBS)
Multichannel pipetteN/A
Microplate readerN/ACapable of reading absorbance at 490 nm
Humidified incubator (37°C, 5% CO2)N/A

Reagent Preparation: MTS/PMS Solution

It is crucial to protect the MTS and PMS solutions from light.[6][7]

  • MTS Stock Solution (2 mg/mL): Dissolve MTS powder in DPBS (pH 7.4) to a final concentration of 2 mg/mL. Mix until a clear, golden-yellow solution is formed.[2][5]

  • PMS Stock Solution (0.92 mg/mL or as recommended): Prepare a separate stock solution of PMS in DPBS. Note: Some protocols suggest dissolving PMS directly into the MTS solution.

  • Combined MTS/PMS Working Solution: Immediately before use, mix the MTS and PMS solutions. A common ratio is 20:1 (v/v) of MTS to PMS solution.[6][8] For example, mix 1 mL of PMS solution with 20 mL of MTS solution.[9]

  • pH Adjustment: Adjust the pH of the final MTS/PMS working solution to 6.0-6.5 using 1N HCl.[2][5]

  • Sterilization: Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[2][5]

  • Storage: The working solution can be stored protected from light at 4°C for frequent use or aliquoted and stored at -20°C for long-term storage.[2][5][9] Avoid repeated freeze-thaw cycles.[6]

Experimental Workflow

G A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add various concentrations of test compounds. Include vehicle and positive controls. A->B C 3. Incubation Incubate for the desired exposure time (e.g., 24h, 48h, 72h). B->C D 4. Add MTS/PMS Reagent Add 20 µL of MTS/PMS working solution to each well. C->D E 5. Incubation Incubate for 1-4 hours at 37°C, protected from light. D->E F 6. Measure Absorbance Read absorbance at 490 nm using a microplate reader. E->F G 7. Data Analysis Calculate % cell viability and determine IC50 values. F->G

Caption: Step-by-step workflow for the MTS cytotoxicity assay.

Detailed Protocol

  • Cell Seeding:

    • Harvest and count cells. Ensure cells are in the exponential growth phase.[7]

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Include wells with medium only for background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Controls:

      • Untreated Cells (Vehicle Control): Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This represents 100% viability.

      • Background Control: Wells containing only culture medium without cells.

      • Positive Control (Optional): A known cytotoxic agent to ensure the assay is working correctly.

  • Incubation with Compounds:

    • Incubate the plate for a period appropriate for the test compound's mechanism of action (e.g., 24, 48, or 72 hours).

  • Addition of MTS/PMS Reagent:

    • After the treatment incubation, add 20 µL of the prepared MTS/PMS working solution to each well (for a final volume of 120 µL).[2][4][5]

  • Incubation with MTS/PMS:

    • Incubate the plate for 1 to 4 hours at 37°C, protected from light.[2][4][5] The optimal incubation time can vary depending on the cell type and density and should be determined empirically.[5]

  • Absorbance Measurement:

    • After incubation, gently mix the plate.

    • Measure the absorbance of each well at 490 nm using a microplate reader.[2][6][9]

Data Presentation and Analysis

Data Calculation

  • Background Subtraction: Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.

  • Percentage Viability Calculation: Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:

    % Viability = [(Absorbance of Treated Cells - Average Absorbance of Blank) / (Average Absorbance of Vehicle Control - Average Absorbance of Blank)] * 100[7]

Sample Data Table

CompoundConcentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Cell Viability
Vehicle Control01.2541.2881.2711.271100%
Compound A11.1031.1251.1181.11587.7%
Compound A100.8520.8790.8650.86568.1%
Compound A500.4560.4330.4410.44334.9%
Compound A1000.1230.1350.1290.12910.1%
BackgroundN/A0.0580.0610.0590.059N/A

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve).[10]

Troubleshooting

  • High Background: This may be due to contamination of the medium or reagents. Using phenol red-free medium is recommended.[7] Ensure reagents are properly stored and protected from light.

  • Low Signal: This could result from low cell numbers, insufficient incubation time with the MTS reagent, or reduced metabolic activity of the cells. Optimize cell seeding density and incubation time.

  • Inconsistent Results: Ensure uniform cell seeding and proper mixing of reagents. Edge effects in 96-well plates can be minimized by not using the outer wells or by filling them with sterile PBS.

References (Citations are linked to the search results provided in the thought process.)

References

Application Notes: Enhancing Enzymatic Assays by Coupling Phenazine Methosulfate with Tetrazolium Salts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenazine methosulfate (PMS) is a versatile redox dye that serves as an intermediate electron carrier in numerous biochemical assays.[1] In the context of enzymatic assays, particularly those for determining cell viability, proliferation, and cytotoxicity, PMS plays a crucial role in enhancing the reduction of tetrazolium salts.[2][3] Tetrazolium salts, such as MTT, XTT, WST-1, and WST-8, are widely used chromogenic substrates that are reduced by cellular dehydrogenases and reductases to produce intensely colored formazan products. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Principle of Action

The core principle of these assays lies in the metabolic activity of viable cells, which produce reduced co-factors like NADH and NADPH.[4] These co-factors serve as electron donors for the reduction of tetrazolium salts. However, the direct reduction of some tetrazolium salts by NADH/NADPH can be slow. PMS acts as an electron shuttle, accelerating this reaction.[1] It readily accepts electrons from NADH or NADPH, becoming reduced itself (PMSH). The reduced PMS then efficiently transfers these electrons to the tetrazolium salt, leading to the rapid formation of the colored formazan product. This PMS-mediated electron transfer significantly enhances the sensitivity and speed of the assay.[5]

For certain tetrazolium salts like XTT, MTS, and WSTs, which are negatively charged and do not readily penetrate the cell membrane, PMS is particularly crucial.[6] PMS, being cell-permeable, can be reduced by NADH/NADPH in the cytoplasm, exit the cell, and then reduce the extracellular tetrazolium salt.[6]

Applications in Research and Drug Development

The coupling of PMS with tetrazolium salts has found widespread application in various fields:

  • Cell Viability and Proliferation Assays: These assays are fundamental in cell biology research to assess the effects of various stimuli on cell populations.

  • Cytotoxicity Assays: In drug development, determining the cytotoxic effects of novel compounds on cancer cell lines and normal cells is a critical step.[7]

  • High-Throughput Screening (HTS): The simplicity and rapidity of these colorimetric assays make them amenable to HTS formats for identifying potential drug candidates.

  • Enzyme Kinetics Studies: PMS can be used as an artificial electron acceptor to study the kinetics of various dehydrogenases and other redox enzymes.[1]

Considerations for Use

While PMS significantly enhances tetrazolium salt reduction, it is important to consider the following:

  • Light Sensitivity: PMS is light-sensitive, and solutions containing PMS should be protected from light to prevent degradation.

  • Concentration Optimization: The optimal concentration of PMS can vary depending on the cell type, cell density, and the specific tetrazolium salt used. High concentrations of PMS can be toxic to cells, so it is essential to perform concentration optimization studies.[8]

  • Oxygen Interference: Reduced PMS can be oxidized by molecular oxygen, which can interfere with the reduction of the tetrazolium salt.[9] Therefore, it is important to minimize the exposure of the reaction mixture to air.

Comparative Overview of Common Tetrazolium Salts Used with PMS

Tetrazolium Salt Formazan Product Absorbance Max (nm) Key Characteristics Advantages Disadvantages
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Insoluble (purple)~570Requires a solubilization step (e.g., with DMSO, isopropanol)Well-established, cost-effectiveRequires an additional solubilization step, formazan crystals can be cytotoxic
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)Soluble (orange)~450Does not readily penetrate cells; requires PMSNo solubilization step needed, continuous measurement possibleLess sensitive than some other assays
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium)Soluble (orange)~440Cell-impermeable; requires an electron mediator like PMSHigh sensitivity, broad linear range, low cytotoxicityCan have higher background absorbance
WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium)Soluble (orange)~460Cell-impermeable; often used with 1-methoxy PMSVery high sensitivity and stability, low cytotoxicityCan be more expensive than other salts

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the chemical reaction, a generalized experimental workflow, and a comparison of the different tetrazolium salt assays.

G cluster_cell Metabolically Active Cell cluster_assay Assay Reaction NADPH NAD(P)H Dehydrogenases Cellular Dehydrogenases NADPH->Dehydrogenases e- NADP NAD(P)+ Dehydrogenases->NADP PMS PMS (oxidized) Dehydrogenases->PMS e- PMSH PMS (reduced) PMS->PMSH Reduction Tetrazolium Tetrazolium Salt (e.g., WST-8) PMSH->Tetrazolium e- Formazan Colored Formazan Tetrazolium->Formazan Reduction

Caption: Mechanism of PMS-mediated tetrazolium salt reduction.

G start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate cells (e.g., 24h) to allow attachment seed->incubate1 treat Add test compounds and controls incubate1->treat incubate2 Incubate for desired exposure period treat->incubate2 add_reagent Add PMS/Tetrazolium reagent to each well incubate2->add_reagent incubate3 Incubate for 1-4 hours at 37°C add_reagent->incubate3 measure Measure absorbance at appropriate wavelength incubate3->measure end End measure->end

Caption: General experimental workflow for a cell viability assay.

Caption: Key differences between common tetrazolium salts.

Experimental Protocols

Protocol 1: General Cell Viability Assay using WST-8 and PMS

This protocol provides a general procedure for assessing cell viability. It is recommended to optimize cell seeding density and incubation times for each specific cell line and experimental condition.[10]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • Test compounds

  • WST-8 solution

  • PMS solution (or a combined WST-8/PMS solution)

  • Microplate reader

Reagent Preparation:

  • WST-8 Solution: Prepare according to the manufacturer's instructions. Typically provided as a ready-to-use solution.

  • PMS Solution: Prepare a stock solution of PMS in PBS or culture medium. Protect from light.

  • Assay Reagent: If using separate solutions, prepare a fresh mixture of WST-8 and PMS solution immediately before use. The final concentration of PMS may need optimization but is often in the range of 0.02-0.1 mg/ml.[2]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment: Add various concentrations of the test compound to the appropriate wells. Include vehicle control wells.

  • Exposure Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of the WST-8/PMS reagent to each well.

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the microplate reader.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength for the formazan product (e.g., ~460 nm for WST-8).[11]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

Where:

  • Abs_sample is the absorbance of the wells with cells and the test compound.

  • Abs_control is the absorbance of the wells with cells and the vehicle.

  • Abs_blank is the absorbance of the wells with medium only.

Protocol 2: MTT Assay with PMS for Adherent Cells

This protocol outlines the procedure for the MTT assay, which requires a solubilization step for the insoluble formazan crystals.[5]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • PMS solution

  • Solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Follow steps 1-4 from Protocol 1 for cell seeding, incubation, and treatment.

  • Reagent Addition: Add 10 µL of MTT solution and a pre-optimized concentration of PMS solution to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Mixing: Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm.

Data Analysis:

Use the same formula as in Protocol 1 to calculate cell viability.

References

Application Notes and Protocols for Studying Electron Transport with Phenazine Methosulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing phenazine methosulfate (PMS) in the study of electron transport phenomena. PMS is a versatile redox-active compound widely employed as an artificial electron carrier in various biochemical assays. Its ability to accept electrons from donors like NADH and NADPH and transfer them to a variety of acceptor molecules makes it an invaluable tool for investigating dehydrogenase activity, mitochondrial respiration, and other redox processes.

Introduction to Phenazine Methosulfate (PMS)

Phenazine methosulfate is a cationic, yellow, water-soluble dye that acts as an intermediate electron carrier. In its oxidized state, PMS is yellow, while its reduced form is colorless.[1] This property, along with its ability to be non-enzymatically reduced by NADH and NADPH, allows it to couple the activity of dehydrogenases to the reduction of various indicator dyes, such as tetrazolium salts.[1]

The fundamental principle behind the use of PMS in electron transport studies lies in its redox cycling capability. PMS can accept electrons from reduced coenzymes (NADH, NADPH) or other reducing agents and subsequently transfer these electrons to an acceptor molecule.[2][3] This process can be harnessed to measure the rate of NADH or NADPH production by dehydrogenases, thereby quantifying their enzymatic activity.

Key Applications:

  • Dehydrogenase Assays: Quantifying the activity of various dehydrogenases by coupling NADH or NADPH production to the reduction of a chromogenic substrate.[4][5][6]

  • Mitochondrial Respiration Studies: Assessing the activity of mitochondrial Complex I (NADH:ubiquinone oxidoreductase) by using PMS to shuttle electrons from NADH to an artificial electron acceptor.[7][8]

  • Generation of Reactive Oxygen Species (ROS): Due to its redox cycling nature, PMS can transfer electrons to molecular oxygen, leading to the formation of superoxide radicals. This property is utilized in studies of oxidative stress.[2][3]

Mechanism of PMS-Mediated Electron Transport

PMS facilitates the transfer of electrons from a donor molecule, typically NADH or NADPH, to an acceptor molecule. A common application involves the use of tetrazolium salts, such as Nitroblue Tetrazolium (NBT), which are reduced to a colored formazan product.[4][5] The intensity of the color produced is directly proportional to the amount of NADH or NADPH generated, and thus to the activity of the dehydrogenase enzyme.

Below is a diagram illustrating the general pathway of PMS-mediated electron transport in a typical dehydrogenase assay.

PMS_Electron_Transport cluster_Enzyme_Reaction Dehydrogenase Reaction cluster_PMS_Cycle PMS Redox Cycle cluster_Indicator_Reaction Indicator Reaction Substrate Substrate Product Product Substrate->Product Dehydrogenase NAD NAD(P)+ NADH NAD(P)H NAD->NADH PMS_ox PMS (oxidized) NADH->PMS_ox e- PMS_red PMS (reduced) PMS_ox->PMS_red Tetrazolium Tetrazolium Salt (e.g., NBT) PMS_red->Tetrazolium e- Formazan Formazan (colored) Tetrazolium->Formazan

Caption: PMS-mediated electron transport from a dehydrogenase-catalyzed reaction to a tetrazolium salt indicator.

Experimental Protocols

3.1. General Dehydrogenase Activity Assay

This protocol provides a general framework for measuring the activity of a dehydrogenase that produces NADH or NADPH using PMS and a tetrazolium salt like NBT.

Materials:

  • Enzyme sample (e.g., cell lysate, purified enzyme)

  • Substrate for the dehydrogenase of interest

  • NAD+ or NADP+

  • Phenazine Methosulfate (PMS) solution

  • Nitroblue Tetrazolium (NBT) solution

  • Assay Buffer (e.g., Tris-HCl, pH 7.0-8.5)

  • 96-well microplate

  • Microplate reader

Protocol Workflow:

Dehydrogenase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrate, NAD(P)+, PMS, NBT) start->prepare_reagents setup_plate Set up 96-well Plate (Blanks, Controls, Samples) prepare_reagents->setup_plate add_reagents Add Assay Buffer, NAD(P)+, NBT, and Enzyme to wells setup_plate->add_reagents initiate_reaction Initiate Reaction by adding Substrate and PMS add_reagents->initiate_reaction incubate Incubate at desired temperature (e.g., 37°C) initiate_reaction->incubate measure_absorbance Measure Absorbance at ~570 nm (kinetic or endpoint) incubate->measure_absorbance analyze_data Analyze Data (Calculate reaction rates) measure_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical dehydrogenase activity assay using PMS.

Detailed Steps:

  • Reagent Preparation:

    • Prepare all solutions in the appropriate assay buffer. Note that PMS solutions are light-sensitive and should be prepared fresh and kept in the dark.[1]

    • Typical concentrations are provided in the table below, but may require optimization for specific enzymes and conditions.

  • Assay Setup:

    • In a 96-well plate, set up the following reactions:

      • Blank: Assay buffer without the enzyme or substrate to account for background absorbance.

      • Control: Reaction mixture without the substrate to measure any non-specific NADH/NADPH production.

      • Sample: Complete reaction mixture.

    • Add the assay buffer, NAD(P)+, NBT, and the enzyme sample to the appropriate wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate and PMS solution.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at approximately 570 nm.[5][6] Measurements can be taken kinetically over a period of time or as an endpoint reading after a fixed incubation period.

  • Data Analysis:

    • Subtract the rate of absorbance change in the control from the sample to determine the specific enzyme activity.

    • The rate of formazan production is proportional to the enzyme activity.

3.2. Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay

This assay measures the activity of Complex I in isolated mitochondria. PMS is used to transfer electrons from NADH to a dye, bypassing the natural electron acceptor, ubiquinone.

Materials:

  • Isolated mitochondria

  • NADH solution

  • Phenazine Methosulfate (PMS) solution

  • Complex I Dye (e.g., DCIP or a commercial dye that absorbs at 600 nm)[7][8]

  • Complex I inhibitor (e.g., Rotenone)

  • Assay Buffer (e.g., phosphate buffer, pH 7.5)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Sample Preparation:

    • Prepare mitochondrial samples at an appropriate concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, prepare two sets of wells for each sample:

      • Total Activity: Mitochondria, assay buffer, Complex I dye, and PMS.

      • Inhibited Activity: Mitochondria, assay buffer, Complex I dye, PMS, and Rotenone.

    • Pre-incubate the wells with Rotenone for a few minutes to ensure complete inhibition of Complex I.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding NADH to all wells.

    • Immediately measure the decrease in absorbance at 600 nm (for DCIP or similar dyes) kinetically.[7][8]

  • Data Analysis:

    • Calculate the rate of change in absorbance for both total and inhibited activity.

    • Specific Complex I activity is determined by subtracting the rate of the inhibited activity from the rate of the total activity.[7][8]

Data Presentation

The following tables provide a summary of typical quantitative data and reagent concentrations for the described assays. These values may serve as a starting point for assay optimization.

Table 1: Typical Reagent Concentrations for Dehydrogenase Assays

ReagentTypical Concentration RangeNotes
Substrate0.1 - 10 mMDependent on the Km of the enzyme.
NAD(P)+0.2 - 2 mMShould be in excess.
PMS0.02 - 0.2 mg/mLHigher concentrations can lead to auto-reduction.
NBT0.1 - 1 mg/mLEnsure it is not limiting the reaction.
EnzymeVariesAmount should provide a linear reaction rate.

Table 2: Parameters for Mitochondrial Complex I Activity Assay

ParameterTypical Value/RangeReference
Mitochondrial Protein1 - 5 µg per well[8]
NADH100 µM[9]
Rotenone1 - 10 µM[7]
Wavelength600 nm[7][8]
Assay TemperatureRoom Temperature (25°C)[9]

Important Considerations

  • Light Sensitivity: PMS is highly sensitive to light, which can cause its decomposition.[1] All solutions containing PMS should be prepared fresh and protected from light.

  • Auto-reduction: At high concentrations, PMS can undergo auto-reduction, leading to background signal. It is crucial to determine the optimal PMS concentration for each assay.

  • pH Dependence: The efficiency of electron transfer by PMS can be influenced by pH. Assays should be performed at a stable and optimal pH for the enzyme being studied.[10]

  • Interfering Substances: Compounds with reducing properties in the sample can interfere with the assay by directly reducing PMS or the indicator dye. Appropriate controls are essential.

By following these guidelines and protocols, researchers can effectively utilize phenazine methosulfate as a tool to investigate various aspects of electron transport in biological systems.

References

Application Note: Fluorescent Labeling of Lipid Droplets Using Reduced Phenazine Methosulfate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid droplets (LDs) are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and cellular signaling. Their dysregulation is implicated in various metabolic diseases, including obesity, diabetes, and fatty liver disease. Visualizing and tracking LDs in live cells is crucial for understanding their function and for screening potential therapeutic compounds. Phenazine methosulfate (PMS), a well-known redox reagent, offers a unique, redox-dependent method for fluorescently labeling LDs. This application note provides a detailed protocol for using PMS to label LDs in cultured cells, based on its conversion to the fluorescent, lipophilic derivative, methyl-phenazine (MPH).

Principle of Staining

The fluorescent labeling of lipid droplets using PMS is a dynamic process that leverages the cellular redox environment. The core principle involves the following steps:

  • Extracellular Reduction: The hydrophilic, cationic PMS shows green fluorescence but is not significantly membrane-permeant.[1] When introduced to a cell culture, it is reduced extracellularly, a process associated with plasma membrane NAD(P)H reductase activity.[1]

  • Formation of Lipophilic Methyl-phenazine (MPH): This reduction converts PMS into its hydrophobic derivative, methyl-phenazine (MPH).[1]

  • Cellular Uptake and Accumulation: The lipophilic MPH (log P value between 2-5) readily permeates the cell membrane and accumulates in lipid-rich environments, primarily the core of lipid droplets.

  • Fluorescence Shift: The conversion from PMS to MPH is accompanied by a distinct shift in fluorescence. Under UV excitation, PMS fluoresces green (λem: ~526 nm), while the reduced MPH within the lipid droplets fluoresces bright blue (λem: ~465 nm).[1]

  • Redox Dynamics: Over time (e.g., 24 hours), the blue-fluorescing MPH within LDs can be re-oxidized back to PMS, leading to a reappearance of green fluorescence. This phenomenon allows for the study of redox dynamics within the lipid droplet microenvironment.

This redox-dependent staining mechanism makes PMS an excellent probe not only for identifying lipid droplets but also for investigating their metabolic state.

Quantitative Data Summary

The following tables summarize the key photophysical and cytotoxic properties of Phenazine Methosulfate (PMS) and its reduced form, Methyl-phenazine (MPH).

Table 1: Photophysical Properties

Compound State Excitation Wavelength (nm) Emission Maximum (λem, nm) Observed Color
PMS Oxidized (Aqueous) 340 526 Green
MPH Reduced 340 465 - 469 Blue

Data sourced from references[1][2][3].

Table 2: Cytotoxicity Data

PMS Concentration (µg/mL) Incubation Time (min) Cell Line Cell Viability (% of Control) at 24h
≤ 5 30 LM2 No significant loss
> 5 30 LM2 Dose-dependent decrease

Data describes a dose-dependent loss of viability observed at concentrations exceeding 5 µg/mL in LM2 cells after a 30-minute treatment, followed by a 24-hour incubation.[4][5]

Experimental Protocols

Protocol 1: Differentiation of 3T3-L1 Preadipocytes

The 3T3-L1 cell line is a common model for studying adipogenesis. Differentiation into mature, lipid-laden adipocytes is required before staining.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% calf serum (Growth Medium)

  • DMEM with 10% Fetal Bovine Serum (FBS) (Differentiation Medium Base)

  • Dexamethasone (DEX)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Insulin

Procedure:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in Growth Medium and culture until they reach 70-80% confluency.[6]

  • Induce Confluence Arrest: Continue to culture the cells for an additional 2 days after they reach full confluency (Day 0).

  • Initiate Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium Base supplemented with 0.5 mM IBMX, 1 µM DEX, and 10 µg/mL insulin (MDI Induction Medium).[6][7]

  • Insulin Treatment (Day 2): After 48 hours, replace the MDI Induction Medium with Differentiation Medium Base containing only 10 µg/mL insulin.[7]

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium Base (10% FBS/DMEM).[7]

  • Maintenance: Replenish the differentiation medium every 2 days. Mature adipocytes containing large lipid droplets should be visible by Day 8-10.[7]

Protocol 2: Fluorescent Staining of Lipid Droplets with PMS

This protocol is applicable to mature 3T3-L1 adipocytes or other cell lines (e.g., LM2, IGROV-1) that contain lipid droplets.[8][9]

Materials:

  • Phenazine methosulfate (PMS)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Formaldehyde (for fixed-cell imaging)

  • Oil Red O (optional, for co-staining fixed cells)

  • Cultured cells with lipid droplets

Procedure:

  • Prepare PMS Staining Solution: Prepare a fresh solution of PMS in your chosen culture medium or buffer (e.g., HBSS) at a final concentration of 5 µg/mL.

  • Cell Incubation: Remove the existing culture medium from the cells and replace it with the PMS staining solution.

  • Staining: Incubate the cells for 30 minutes at 37°C.[8][9]

  • Washing: After incubation, gently remove the staining solution and wash the cells two to three times with warm PBS or HBSS to remove any extracellular PMS.

  • Live-Cell Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Immediately proceed to imaging using a fluorescence microscope.

    • Use a UV excitation filter (e.g., ~340-365 nm).

    • Observe the bright blue fluorescence (emission ~465 nm) localized within the lipid droplets.[1][8]

  • Optional - Fixed-Cell Staining and Co-localization:

    • Following the washing step (Step 4), fix the cells with 4% formaldehyde in PBS for 15-20 minutes.

    • Wash the fixed cells again with PBS.

    • The blue fluorescence of MPH in the lipid droplets is retained after fixation.[8][9] These fixed cells can then be co-stained with traditional lipid dyes like Oil Red O to confirm co-localization.

Visualizations

Below are diagrams illustrating the key processes involved in PMS-based lipid droplet labeling.

G cluster_workflow Experimental Workflow for Live-Cell Staining start Start with Cultured Adipocytes add_pms Incubate with 5 µg/mL PMS Solution (30 min) start->add_pms wash Wash Cells with PBS or HBSS (3x) add_pms->wash image Image with Fluorescence Microscope (UV Excitation) wash->image observe Observe Blue Fluorescence in Lipid Droplets (λem ~465 nm) image->observe G cluster_cell Cellular Environment cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) PMS PMS (Hydrophilic) Green Fluorescence MPH_out MPH (Lipophilic) Blue Fluorescence PMS->MPH_out Reduction (NAD(P)H Reductase) MPH_in MPH Accumulation (Blue Fluorescence) MPH_out->MPH_in Passive Diffusion LD Lipid Droplet MPH_in->LD Accumulation PMS_in PMS (Re-oxidized) (Green Fluorescence) MPH_in->PMS_in Re-oxidation (e.g., by O2) membrane Plasma Membrane

References

Troubleshooting & Optimization

Phenazine Methosulfate Solutions: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of phenazine methosulfate (PMS) solutions. Adherence to these guidelines is critical for ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store solid phenazine methosulfate?

A1: Solid phenazine methosulfate should be stored in a cool, dry, well-ventilated area in its original, tightly sealed container.[1] To maintain product quality, storage in a freezer at -20°C is recommended.[2][3][4][5][6][7] It is stable for at least four years when stored at -20°C as a crystalline solid.[8]

Q2: How should I prepare and store stock solutions of phenazine methosulfate?

A2: PMS is soluble in water, DMSO, and dimethylformamide.[8][9] Aqueous solutions should be prepared using deionized water, not neutral buffers.[10] For organic solvents, stock solutions can be made in DMSO or dimethylformamide at a concentration of approximately 10 mg/ml.[8] It is crucial to protect all solutions from light.[2][3][10] Aqueous solutions are stable for several months when stored frozen and protected from light.[10] For long-term storage, aliquoting and storing at -80°C is recommended for solutions in solvents, which can be stable for up to a year.[11][12] Storage at -20°C in solvent is suitable for up to one month.[12][13] It is not recommended to store aqueous solutions for more than one day unless frozen.[8]

Q3: My PMS solution has changed color. What does this mean?

A3: The oxidized form of PMS is yellow, while the reduced form is colorless.[10] A change in color, particularly the formation of pyocyanine and other colored products, indicates decomposition.[10] This degradation can be accelerated by exposure to light.

Q4: How sensitive is phenazine methosulfate to light?

A4: Phenazine methosulfate is highly sensitive to light.[2][10] Decomposition of PMS solutions can occur within 5-10 minutes of exposure to direct sunlight, whereas it may take hours in diffuse light.[10] However, for quantitative cytochemical dehydrogenase activity measurements, PMS in solution was found to be sufficiently stable in light for up to two hours.[14]

Q5: Can I do anything to improve the stability of my aqueous PMS solution?

A5: The stability of aqueous PMS solutions can be enhanced by the addition of polyvalent cations. Cations such as Ca2+, Mg2+, Mn2+, Co2+, Cu2+, Ba2+, and Zn2+ at a concentration of 100 mM have been shown to prevent the decomposition of PMS solutions when stored for one month in the dark.[10] However, these cations do not protect the solution from degradation when exposed to sunlight.[10]

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent experimental results Degradation of PMS solution due to improper storage (light exposure, incorrect temperature).Prepare fresh PMS solution, ensuring it is protected from light at all times. Store aliquots at -80°C for long-term use.
Contamination of the solution.Use sterile, deionized water or high-purity DMSO for solution preparation. Filter-sterilize the solution if necessary for the application.
Color of the solution is not yellow The solution has degraded.Discard the solution and prepare a fresh batch. Ensure proper storage conditions are met.
The PMS is in its reduced, colorless form.This is expected if a reducing agent is present. The yellow color should return upon oxidation.
Precipitate forms in the solution The solubility limit has been exceeded.Warm the solution gently or use sonication to aid dissolution.[11] Prepare a more dilute solution if the precipitate persists.
The solution has been stored improperly, leading to degradation and precipitation of byproducts.Discard the solution and prepare a fresh one, following recommended storage protocols.

Data on Storage and Stability

Table 1: Storage Recommendations for Phenazine Methosulfate (Solid)

Condition Recommended Temperature Duration Reference
Cool, dry, well-ventilated areaAmbientNot specified[1]
Freezer-20°C≥ 4 years[2][3][4][5][6][7][8]

Table 2: Storage Recommendations for Phenazine Methosulfate Solutions

Solvent Storage Temperature Duration Key Considerations Reference
Deionized WaterFrozenSeveral monthsProtect from light[10]
Aqueous Buffer (e.g., PBS)Not Recommended for >1 day≤ 1 dayPrepare fresh[8]
DMSO / Dimethylformamide-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles[11][12]
DMSO / Dimethylformamide-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles[12][13]

Experimental Protocols

Protocol 1: Preparation of Aqueous Phenazine Methosulfate Stock Solution (e.g., 10 mg/mL)

  • Materials:

    • Phenazine methosulfate (solid)

    • High-purity, deionized water

    • Sterile, light-protecting tubes (e.g., amber microcentrifuge tubes)

    • Vortex mixer

    • Calibrated balance

  • Procedure:

    • In a subdued light environment, weigh out the desired amount of solid PMS. For a 10 mg/mL solution, weigh 10 mg of PMS.

    • Transfer the solid to a sterile, light-protecting tube.

    • Add the appropriate volume of deionized water. For a 10 mg/mL solution, add 1 mL of water.

    • Vortex the tube until the PMS is completely dissolved. The solution should be a clear, yellow color.

    • If not for immediate use, aliquot the solution into smaller, single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Phenazine Methosulfate Stock Solution in DMSO (e.g., 10 mg/mL)

  • Materials:

    • Phenazine methosulfate (solid)

    • Anhydrous, high-purity DMSO

    • Sterile, light-protecting tubes with secure caps

    • Vortex mixer

    • Calibrated balance

  • Procedure:

    • In a fume hood and under subdued light, weigh out the desired amount of solid PMS.

    • Transfer the solid to a sterile, light-protecting tube.

    • Add the appropriate volume of DMSO.

    • Vortex the tube until the PMS is fully dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[11]

    • Aliquot the stock solution into smaller volumes in light-protecting tubes suitable for frozen storage.

    • Store the aliquots at -80°C for long-term stability.

Visual Guides

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage weigh Weigh Solid PMS dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Light-Protecting Tubes vortex->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store

Caption: Experimental workflow for preparing and storing PMS solutions.

troubleshooting_workflow cluster_yes cluster_no start Problem with PMS Experiment check_solution Check PMS Solution Appearance start->check_solution is_yellow Is it a clear, yellow solution? check_solution->is_yellow proceed Proceed with Experiment is_yellow->proceed Yes degraded Solution is likely degraded or precipitated is_yellow->degraded No prepare_fresh Prepare Fresh Solution degraded->prepare_fresh follow_protocol Follow Proper Preparation and Storage Protocol prepare_fresh->follow_protocol

Caption: Troubleshooting logic for common PMS solution issues.

References

Addressing the light sensitivity of N-methylphenazonium methosulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive compound N-methylphenazonium methosulfate (PMS).

Frequently Asked Questions (FAQs)

Q1: What is N-methylphenazonium methosulfate (PMS) and what is its primary application in research?

A1: N-methylphenazonium methosulfate (PMS) is a heterocyclic compound that functions as an intermediate electron carrier.[1][2] It is widely used in biochemical assays to couple the production of NADH or NADPH to the reduction of tetrazolium salts, such as MTT, resulting in a colored formazan product.[1] This reaction is foundational to many cell viability and cytotoxicity assays.

Q2: Why is the light sensitivity of PMS a significant concern in experimental work?

A2: PMS is highly sensitive to light.[3] Exposure to light can cause the degradation of PMS solutions in a matter of minutes, especially in direct sunlight.[3] This degradation can lead to a loss of its electron-carrying capacity, resulting in inaccurate and unreliable experimental outcomes, such as an underestimation of enzyme activity or cell viability.

Q3: How should PMS be properly stored and handled to maintain its integrity?

A3: To ensure the stability of PMS, it should be stored as a powder in a tightly sealed container, protected from light, and kept in a freezer at -20°C.[3] When preparing solutions, it is crucial to use deionized water and to protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.[3] Prepared solutions can be stored frozen for several months if adequately protected from light.[3]

Q4: Are there any alternatives to PMS that are less sensitive to light?

A4: Yes, 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS) is a commercially available analog of PMS that is photochemically stable.[4][5] It can be used as a substitute electron mediator in many applications, offering the advantage of not deteriorating when stored under scattered light in a laboratory setting.[4][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent or non-reproducible results in colorimetric assays (e.g., MTT, XTT). Degradation of PMS due to light exposure during the experiment.Prepare PMS solutions fresh and immediately before use. Protect all solutions containing PMS from light by using amber tubes or wrapping them in foil. Minimize the exposure of microplates to ambient light during incubation steps.[1]
Low signal or lower than expected absorbance values. Loss of PMS activity due to photodegradation, leading to inefficient formazan production.Confirm the integrity of your PMS stock by preparing a fresh solution and comparing its performance to the old one. Consider preparing smaller, single-use aliquots of PMS solution to avoid repeated exposure of the stock solution to light and temperature changes.
High background signal in blank wells. Spontaneous, non-enzymatic reduction of the tetrazolium salt, which can be exacerbated by degraded PMS byproducts.Prepare a "no PMS" control to assess the background signal from other reaction components. Ensure that the incubation times are optimized and not excessively long, as this can contribute to higher background.
Color of PMS solution changes from yellow to a different hue before use. This indicates degradation of the PMS compound.Discard the solution immediately and prepare a fresh solution from your solid PMS stock.

Data on PMS Stability and Properties

ParameterValue / InformationCitation
Chemical Name N-methylphenazonium methosulfate[2]
Synonyms PMS, 5-Methylphenazinium methyl sulfate[2]
Molecular Formula C₁₄H₁₄N₂O₄S[3]
Molecular Weight 306.34 g/mol [2]
Appearance Yellow to brown crystalline powder
UV Absorption Maximum (λmax) 387.5 nm
Storage of Solid -20°C, protected from light[3]
Solution Stability Stable for several months when frozen and protected from light.[3]
Light-Induced Decomposition Can occur in minutes in direct sunlight and over hours in diffuse light.[3]
Photochemically Stable Alternative 1-methoxy-5-methylphenazinium methyl sulfate (1-methoxy PMS)[4][5]

Experimental Protocols

Protocol for Minimizing Light-Induced Degradation of PMS in an MTT Assay

This protocol outlines the critical steps to protect PMS from light during a standard MTT cell viability assay.

  • Preparation of Reagents:

    • Prepare the MTT solution (e.g., 5 mg/mL in sterile PBS) and filter-sterilize it. Store this solution protected from light at 4°C.

    • Prepare the PMS solution (concentration as required by your specific protocol) in deionized water immediately before use. Use an amber microcentrifuge tube or wrap a clear tube in aluminum foil.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

    • Treat the cells with the test compounds and incubate for the desired period.

  • MTT Incubation with Light Protection:

    • Following treatment, add the MTT solution to each well.

    • If your protocol requires the simultaneous addition of PMS, add the freshly prepared, light-protected PMS solution to the wells.

    • Immediately after adding the light-sensitive reagents, wrap the entire 96-well plate in aluminum foil to protect it from light during the incubation period (typically 2-4 hours at 37°C).[1]

  • Formazan Solubilization and Absorbance Reading:

    • After the incubation, add the solubilization solution (e.g., acidic isopropanol or DMSO) to each well.

    • Gently mix the contents on an orbital shaker for a few minutes to ensure complete dissolution of the formazan crystals. This step can be performed under normal laboratory lighting as the formazan product is not as light-sensitive as PMS.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Visualizations

G Potential Photodegradation Pathway of PMS PMS N-methylphenazonium methosulfate (PMS) (Yellow) ExcitedPMS Excited State PMS* PMS->ExcitedPMS Absorption DegradationProducts Various Degradation Products (Loss of electron carrier function) ExcitedPMS->DegradationProducts Photochemical Reaction Light Light (hν) Light->PMS

Caption: A simplified diagram illustrating the initiation of PMS photodegradation upon light absorption.

G Standard vs. Light-Protected Experimental Workflow cluster_0 Standard Workflow (Risk of PMS Degradation) cluster_1 Light-Protected Workflow A1 Prepare PMS Solution A2 Add to Assay Plate A1->A2 A3 Incubate under Ambient Light A2->A3 A4 Inaccurate Results A3->A4 B1 Prepare PMS Solution in Amber Tube B2 Add to Assay Plate B1->B2 B3 Incubate Plate Wrapped in Foil B2->B3 B4 Reliable Results B3->B4

Caption: Comparison of experimental workflows with and without light protection for PMS.

G Troubleshooting Logic for Inconsistent Assay Results Start Inconsistent/Low Signal? CheckPMS Was PMS solution protected from light? Start->CheckPMS CheckReagents Are other reagents (e.g., MTT, cells) viable? CheckPMS->CheckReagents Yes UseFreshPMS Prepare fresh PMS solution and protect from light. CheckPMS->UseFreshPMS No TroubleshootOther Troubleshoot other assay parameters. CheckReagents->TroubleshootOther Yes Failure Problem Persists CheckReagents->Failure No UseAlternative Consider using 1-methoxy PMS. UseFreshPMS->UseAlternative If problem recurs Success Problem Resolved UseFreshPMS->Success UseAlternative->Success TroubleshootOther->Success

Caption: A decision-making flowchart for troubleshooting issues potentially related to PMS light sensitivity.

References

Validation & Comparative

A Comparative Guide to Phenazine Methosulfate (PMS) and 2,6-Dichlorophenolindophenol (DCPIP) as Artificial Electron Acceptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used artificial electron acceptors in biochemical and cellular assays: Phenazine Methosulfate (PMS) and 2,6-Dichlorophenolindophenol (DCPIP). Understanding the distinct characteristics and performance of these molecules is crucial for selecting the appropriate reagent and for the accurate interpretation of experimental results.

At a Glance: Key Differences

FeaturePhenazine Methosulfate (PMS)2,6-Dichlorophenolindophenol (DCPIP)
Mechanism of Action Electron carrier that shuttles electrons from a donor (e.g., NADH) to a final acceptor (e.g., tetrazolium salt or oxygen).[1]Redox dye that acts as a direct electron acceptor, becoming colorless upon reduction.[1][2]
Common Assays Dehydrogenase activity assays (e.g., succinate dehydrogenase), cell viability assays (MTS, XTT).[3][4]Photosynthesis (Hill reaction), dehydrogenase activity assays, Vitamin C quantification.[2][5][6][7]
Visual Detection Indirect; coupled to the reduction of a colored indicator like a tetrazolium salt (formazan formation). The reduced form of PMS itself is colorless.[1]Direct; the blue oxidized form becomes colorless upon reduction.[2]
Redox Potential (E°') +0.080 V+0.217 V[1]
Molar Extinction Coefficient (ε) Not applicable for direct measurement of reduced form (colorless).~19,000 - 21,000 M⁻¹cm⁻¹ at ~600 nm (pH dependent).[1][4]
Optimal pH Range Generally functions well at neutral to slightly alkaline pH; however, it is more stable at acidic pH and shows increased radical formation at alkaline pH.[1]pH-dependent; the oxidized form is blue at neutral/alkaline pH and pink in acidic conditions. The reduction rate is also pH-dependent.[8]
Stability Light-sensitive and prone to degradation, especially at alkaline pH. Solutions should be prepared fresh and protected from light.[1]Solutions are not very stable and should be prepared fresh daily and kept in the dark.[1][9]

Delving Deeper: A Performance Comparison

While direct head-to-head quantitative comparisons in the literature are scarce, the following table summarizes key performance characteristics based on available data.

Performance MetricPhenazine Methosulfate (PMS)2,6-Dichlorophenolindophenol (DCPIP)Key Considerations
Electron Transfer Rate Generally considered a rapid electron carrier.[1]The rate of reduction is dependent on the specific enzyme and assay conditions, including pH.[8][10]The overall reaction rate in a PMS-coupled assay also depends on the final electron acceptor.
Sensitivity High, as it can be used in catalytic amounts to amplify the signal by cycling between its oxidized and reduced forms.The sensitivity is directly related to its high molar extinction coefficient, allowing for the detection of small changes in concentration.The choice between the two may depend on the expected concentration of the analyte and the required sensitivity of the assay.
Specificity Can be prone to non-enzymatic reduction by cellular components like NADH and NADPH, potentially leading to higher background signals.[1]Can also be reduced by various cellular components, but its direct color change can sometimes offer a clearer signal.The inclusion of appropriate controls is essential for both acceptors to account for non-specific reduction.
Interferences Can be auto-oxidized by molecular oxygen, which can lead to the generation of reactive oxygen species (ROS) and interfere with the assay.[1]The re-oxidation of reduced DCPIP by oxygen is slower compared to PMS, but can still occur, especially under aerobic conditions.[1]Performing assays under anaerobic conditions can minimize interference from oxygen for both acceptors.

Signaling Pathways and Mechanisms of Action

Mitochondrial Electron Transport Chain: Succinate Dehydrogenase (Complex II) Assay

In the succinate dehydrogenase (SDH) assay, both PMS and DCPIP can be used to intercept electrons from the enzyme complex. PMS acts as an intermediate electron carrier, transferring electrons from the FAD co-factor of SDH to a final acceptor like a tetrazolium salt. DCPIP, on the other hand, can directly accept electrons, leading to its decolorization.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Assay Artificial Electron Acceptor Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e- PMS_ox PMS (oxidized) SDH->PMS_ox e- DCPIP_ox DCPIP (blue) SDH->DCPIP_ox e- ComplexIII Complex III CoQ->ComplexIII e- PMS_red PMS (reduced) PMS_ox->PMS_red e- Tetrazolium_ox Tetrazolium (colored) PMS_red->Tetrazolium_ox e- Formazan Formazan (colored) Tetrazolium_ox->Formazan DCPIP_red DCPIP (colorless) DCPIP_ox->DCPIP_red e-

Succinate Dehydrogenase Assay Workflow.
Photosynthesis: The Hill Reaction in Chloroplasts

In the Hill reaction, DCPIP is commonly used to demonstrate the light-dependent reactions of photosynthesis. It intercepts electrons from the electron transport chain after Photosystem II (PSII), thereby replacing the natural electron acceptor NADP+. The rate of DCPIP reduction (loss of blue color) is a measure of the rate of photosynthetic electron transport.

cluster_Thylakoid Thylakoid Membrane cluster_Assay Artificial Electron Acceptor Pathway Light Light PSII Photosystem II Light->PSII PSI Photosystem I Light->PSI H2O H₂O H2O->PSII e- O2 O₂ PSII->O2 PQ Plastoquinone PSII->PQ e- Cytb6f Cytochrome b₆f PQ->Cytb6f e- DCPIP_ox DCPIP (blue) PQ->DCPIP_ox e- PC Plastocyanin Cytb6f->PC e- PC->PSI e- Fd Ferredoxin PSI->Fd e- NADP_reductase NADP⁺ Reductase Fd->NADP_reductase e- NADPH NADPH NADP_reductase->NADPH NADP NADP⁺ NADP->NADP_reductase DCPIP_red DCPIP (colorless) DCPIP_ox->DCPIP_red e-

The Hill Reaction in Photosynthesis.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay using PMS and DCPIP

This protocol describes a method to measure the activity of SDH (Complex II) in isolated mitochondria or cell lysates.

Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM KCN (to inhibit Complex IV) and 2 µg/mL rotenone (to inhibit Complex I).

  • Substrate: 200 mM succinate solution.

  • PMS solution: 10 mg/mL in water (prepare fresh and protect from light).

  • DCPIP solution: 2 mg/mL in water (prepare fresh).

  • Mitochondrial or cell lysate preparation.

Procedure:

  • Prepare a reaction mixture in a cuvette containing 850 µL of Assay Buffer, 50 µL of DCPIP solution, and 50 µL of the mitochondrial/cell lysate preparation.

  • Incubate the mixture for 5 minutes at 30°C to allow for temperature equilibration.

  • Add 50 µL of PMS solution to the cuvette and mix gently.

  • Initiate the reaction by adding 50 µL of succinate solution and immediately start monitoring the decrease in absorbance at 600 nm for 5 minutes at 30-second intervals using a spectrophotometer.

  • The rate of DCPIP reduction is proportional to the SDH activity and can be calculated using the molar extinction coefficient of DCPIP.

Hill Reaction in Isolated Chloroplasts using DCPIP

This protocol outlines the measurement of photosynthetic electron transport in isolated chloroplasts.

Materials:

  • Isolation Buffer: 0.4 M sucrose, 20 mM Tricine-NaOH (pH 7.8), 10 mM NaCl.

  • Reaction Buffer: 50 mM Tricine-NaOH (pH 7.5), 100 mM sorbitol, 5 mM MgCl₂.

  • DCPIP solution: 0.5 mM in Reaction Buffer.

  • Chloroplast suspension.

Procedure:

  • Isolate chloroplasts from fresh spinach leaves using standard procedures and resuspend them in a small volume of cold Isolation Buffer.

  • Determine the chlorophyll concentration of the chloroplast suspension.

  • In a cuvette, add 2.8 mL of Reaction Buffer and 100 µL of DCPIP solution.

  • Add a small aliquot of the chloroplast suspension (e.g., equivalent to 10-20 µg of chlorophyll) to the cuvette.

  • Place the cuvette in a spectrophotometer and measure the initial absorbance at 600 nm.

  • Illuminate the cuvette with a light source (e.g., a 100W lamp) and record the decrease in absorbance at 600 nm at 30-second intervals for 5 minutes.

  • A control cuvette should be kept in the dark to measure any light-independent reduction of DCPIP.

  • The rate of photosynthesis is calculated from the light-dependent rate of DCPIP reduction.

Conclusion

Both PMS and DCPIP are valuable tools for studying redox processes in biological systems. The choice between them depends on the specific application, the required sensitivity, and the potential for interferences.

  • PMS is an excellent choice for coupled enzyme assays where its catalytic nature can amplify the signal. However, its sensitivity to light and oxygen requires careful handling.

  • DCPIP is ideal for direct spectrophotometric measurements of electron transport, such as in the Hill reaction, due to its distinct color change upon reduction. Its pH-dependent properties must be considered when designing experiments.

For optimal results, it is recommended to empirically determine the ideal conditions for each assay, including the concentration of the electron acceptor, pH, and temperature. The inclusion of appropriate controls is paramount for the accurate interpretation of data obtained using either of these artificial electron acceptors.

References

A Researcher's Guide to Phenazine Methosulfate: Ensuring Reproducibility Across Commercial Batches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenazine methosulfate (PMS) is a versatile electron carrier widely employed in biochemical and cell-based assays to measure enzyme activity and cell viability. Given its critical role as a reagent, variations between different commercial batches can significantly impact experimental outcomes, leading to issues with reproducibility. This guide provides a framework for comparing the performance of different PMS batches, complete with experimental protocols and data presentation formats, to help ensure the consistency and reliability of your research.

Comparing Commercial Batches: A Quantitative Approach

The performance of different PMS batches can be quantitatively assessed by evaluating key parameters in a standardized assay. The following table provides a template for summarizing such comparative data. For illustrative purposes, hypothetical data for three different commercial batches of PMS are presented.

Parameter Batch A Batch B Batch C Acceptance Criteria
Purity (by UV-Vis Spectroscopy, A387) 0.8520.8490.798> 0.840
Functional Activity (Vmax in LDH Assay, mOD/min) 15.2 ± 0.814.9 ± 0.712.1 ± 1.114.5 - 15.5
Cell Viability (IC50 in A375 cells, µM) 8.5 ± 0.58.7 ± 0.611.2 ± 0.98.0 - 9.0
Background Signal (Absorbance at 490 nm) 0.051 ± 0.0030.053 ± 0.0040.065 ± 0.005< 0.060

Experimental Protocols for Batch Comparison

To obtain the comparative data presented above, the following detailed experimental protocols are recommended.

Purity Assessment by UV-Visible Spectroscopy

This protocol assesses the purity of PMS powder by measuring its absorbance at its maximum absorption wavelength.

Materials:

  • Phenazine Methosulfate (from different commercial batches)

  • Distilled water

  • UV-Visible Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a 10 mM stock solution of PMS in distilled water for each batch. Protect the solutions from light.

  • Dilute the stock solution to a final concentration of 100 µM in distilled water.

  • Measure the absorbance of the 100 µM solution at 387 nm using a UV-Visible spectrophotometer. Use distilled water as a blank.

  • Record the absorbance values for each batch. Higher absorbance values at this concentration generally indicate higher purity.

Functional Activity Assessment using a Lactate Dehydrogenase (LDH) Assay

This assay determines the functional activity of PMS by measuring its ability to facilitate the reduction of a tetrazolium salt in an enzyme-coupled reaction.

Materials:

  • Lactate Dehydrogenase (LDH) enzyme

  • Sodium L-lactate (substrate)

  • NAD+ (cofactor)

  • INT (tetrazolium salt)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 50 mM sodium L-lactate, 1 mM NAD+, and 0.2 mM INT in PBS.

  • Prepare a 1 mM PMS solution in distilled water for each batch to be tested.

  • In a 96-well plate, add 180 µL of the reaction mixture to each well.

  • Add 10 µL of the PMS solution from each batch to respective wells in triplicate.

  • To initiate the reaction, add 10 µL of LDH solution (e.g., 10 units/mL).

  • Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm every minute for 15 minutes.

  • Calculate the reaction velocity (Vmax) for each batch by determining the steepest slope of the linear portion of the absorbance curve.

Cell Viability Assessment using an MTT Assay

This protocol evaluates the cytotoxic potential of different PMS batches on a cancer cell line.

Materials:

  • A375 human melanoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phenazine Methosulfate (from different commercial batches)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of PMS from each batch in cell culture medium, ranging from 1 µM to 50 µM.

  • Remove the old medium from the cells and add 100 µL of the PMS dilutions to the respective wells. Include untreated control wells.

  • Incubate the plate for 24 hours in a CO2 incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) for each PMS batch using a suitable software.

Visualizing Experimental and Logical Workflows

Experimental Workflow for PMS Batch Comparison

The following diagram illustrates the step-by-step process for comparing the quality and performance of different commercial batches of phenazine methosulfate.

G cluster_procurement Procurement cluster_testing Quality Control Testing cluster_analysis Data Analysis & Comparison batchA PMS Batch A purity Purity Assessment (UV-Vis Spectroscopy) batchA->purity activity Functional Activity (LDH Assay) batchA->activity cytotoxicity Cell Viability (MTT Assay) batchA->cytotoxicity batchB PMS Batch B batchB->purity batchB->activity batchB->cytotoxicity batchC PMS Batch C batchC->purity batchC->activity batchC->cytotoxicity compare Compare Results to Acceptance Criteria purity->compare activity->compare cytotoxicity->compare decision Batch Acceptance/ Rejection compare->decision

Caption: Workflow for quality control testing of different PMS batches.

Signaling Pathway of PMS-Induced Cell Death

Phenazine methosulfate can induce oxidative stress, leading to a cascade of cellular events that culminate in apoptosis. Understanding this pathway is crucial for interpreting experimental results.[1][2][3]

G cluster_extracellular Extracellular cluster_intracellular Intracellular PMS Phenazine Methosulfate (PMS) ROS Reactive Oxygen Species (ROS) Generation PMS->ROS GSH Glutathione Depletion ROS->GSH OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress Mito Mitochondrial Dysfunction OxidativeStress->Mito StressResponse Stress Response Activation (e.g., NRF2, HO-1) OxidativeStress->StressResponse BaxBcl2 Modulation of Bax/Bcl-2 Ratio Mito->BaxBcl2 Apoptosis Apoptosis BaxBcl2->Apoptosis

References

Comparative study of phenazine derivatives in mediating redox reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of redox-active compounds is paramount. Phenazine derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention for their ability to mediate a wide range of redox reactions. This guide provides a comparative study of key phenazine derivatives, summarizing their performance with supporting experimental data and detailed methodologies.

This publication delves into the electrochemical properties of prominent phenazine derivatives, including pyocyanin (PYO), 1-hydroxyphenazine (1-OHP), phenazine-1-carboxylic acid (PCA), and phenazine methosulfate (PMS). By presenting quantitative data in accessible tables and offering detailed experimental protocols, this guide aims to be an invaluable resource for selecting the appropriate phenazine derivative for specific research and development applications.

Comparative Performance of Phenazine Derivatives

The efficacy of a phenazine derivative as a redox mediator is primarily determined by its redox potential and the rate at which it can shuttle electrons. These properties are influenced by the specific functional groups attached to the phenazine core.

Redox Potentials

The standard reduction potential (E°') is a critical parameter that indicates the tendency of a molecule to accept electrons. A more positive redox potential suggests a greater affinity for electrons. The redox potentials of several phenazine derivatives have been determined experimentally, often using cyclic voltammetry.

Table 1: Comparison of Midpoint Potentials of Selected Phenazine Derivatives

Phenazine DerivativeMidpoint Potential (Em) vs. SHE (pH 7)Reference(s)
Pyocyanin (PYO)-34 mV[1]
1-Hydroxyphenazine (1-OHP)Varies with pH[2]
Phenazine-1-carboxylic acid (PCA)-116 mV[1]
Phenazine Methosulfate (PMS)+63 mV[3]

Note: The redox potentials of phenazine derivatives are often pH-dependent due to proton-coupled electron transfer mechanisms.

At pH 7, phenazine methosulfate (PMS) exhibits the most positive redox potential among the listed compounds, making it a stronger oxidizing agent. In contrast, pyocyanin (PYO) and phenazine-1-carboxylic acid (PCA) have negative redox potentials, indicating they are more effective reducing agents. The reactivity of reduced phenazines with molecular oxygen generally follows the order: PYO > 1-OHP > PCA[2].

Electron Transfer Efficiency

The rate of electron transfer is another crucial factor in determining the utility of a phenazine derivative as a redox mediator. While direct electron transfer rate constants can be challenging to determine, mediated current densities in bioelectrochemical systems provide a practical measure of a mediator's efficiency in shuttling electrons between a biological system and an electrode.

Table 2: Mediated Current Densities for Various Phenazine Derivatives

Phenazine MediatorMediated Current Density at 200 µM (µA/cm²)Reference(s)
Neutral Red (NR)~12.5[4]
Pyocyanin (PYO)~10.0[4]
Phenazine Methosulfate (PMS)~8.0[4]
Phenazine Ethosulfate (PES)~7.5[4]
1-Hydroxyphenazine (OHPHZ)~6.0[4]
Phenazine (PHZ)~5.0[4]
Phenazine-1-carboxamide (PCX)~4.0[4]

These values were determined in an E. coli-based bioelectrochemical system and can vary depending on the experimental setup.

Interestingly, while PMS has a more positive redox potential, pyocyanin and neutral red demonstrate higher mediated current densities in this particular biological context, suggesting that factors beyond the redox potential, such as interactions with cellular components, play a significant role in overall electron transfer efficiency.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Redox Potential using Cyclic Voltammetry

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of chemical species.

Materials:

  • Potentiostat

  • Three-electrode setup:

    • Working electrode (e.g., glassy carbon electrode)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Electrochemical cell

  • Phenazine derivative of interest

  • Supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0)

  • Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

  • Prepare the Analyte Solution: Dissolve the phenazine derivative in the supporting electrolyte solution to a final concentration of 1-5 mM.

  • Deoxygenate the Solution: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Set up the Electrochemical Cell: Assemble the three-electrode system in the electrochemical cell containing the deoxygenated analyte solution. Ensure the electrodes are properly immersed.

  • Configure the Potentiostat: Set the parameters for the CV experiment, including the initial potential, final potential, vertex potential, and scan rate. A typical scan rate for initial characterization is 100 mV/s. The potential window should be set to encompass the expected redox events of the phenazine derivative.

  • Run the Cyclic Voltammogram: Initiate the potential sweep and record the resulting current. Typically, several cycles are run to obtain a stable voltammogram.

  • Data Analysis: From the resulting cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc). The midpoint potential (Em), which is an approximation of the standard redox potential, can be calculated as: Em = (Epa + Epc) / 2

Protocol 2: Measurement of Mediated Electron Transfer using Chronoamperometry

Chronoamperometry can be used to assess the efficiency of a phenazine derivative in mediating electron transfer from a biological system (e.g., bacteria) to an electrode.

Materials:

  • Potentiostat

  • Three-electrode bioelectrochemical cell

  • Working electrode with immobilized bacteria (e.g., carbon paper)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Buffer solution (e.g., 20 mM MOPS buffer, pH 7) containing a substrate (e.g., 100 mM glucose)

  • Phenazine mediator solution

Procedure:

  • Prepare the Bioanode: Immobilize the desired bacteria onto the working electrode material according to established protocols.

  • Assemble the Bioelectrochemical Cell: Place the bioanode, reference electrode, and counter electrode in the electrochemical cell containing the buffer and substrate solution.

  • Set the Applied Potential: Apply a constant potential to the working electrode that is sufficiently positive to oxidize the reduced form of the phenazine mediator. This potential is typically determined from prior cyclic voltammetry experiments.

  • Record the Background Current: Allow the system to stabilize and record the background current in the absence of the phenazine mediator.

  • Add the Mediator: Introduce a known concentration of the phenazine derivative into the cell.

  • Measure the Catalytic Current: Record the current as a function of time. An increase in current upon addition of the mediator indicates that it is effectively shuttling electrons from the bacteria to the electrode.

  • Calculate the Mediated Current Density: The mediated current is the difference between the steady-state current in the presence and absence of the mediator. Divide this current by the geometric surface area of the working electrode to obtain the mediated current density.

Visualizing Redox Mediation Pathways

To better understand the role of phenazine derivatives in redox reactions, graphical representations of the underlying processes are invaluable.

Phenazine_Redox_Cycling cluster_cell Bacterial Cell cluster_extracellular Extracellular Space cluster_electrode Electrode Reduced_Substrate Reduced Substrate (e.g., NADH) Oxidized_Substrate Oxidized Substrate (e.g., NAD+) Reduced_Substrate->Oxidized_Substrate e- Phenazine_Ox Oxidized Phenazine Reduced_Substrate->Phenazine_Ox e- Phenazine_Red Reduced Phenazine Phenazine_Ox->Phenazine_Red Reduction Phenazine_Red->Phenazine_Ox Oxidation Electrode Anode Phenazine_Red->Electrode e-

Caption: Redox cycling of a phenazine derivative mediating electron transfer from a bacterial cell to an anode.

The diagram above illustrates the general mechanism of phenazine-mediated electron transfer. A reduced substrate within the bacterial cell donates an electron to the oxidized form of the phenazine. The now-reduced phenazine diffuses to an electron acceptor, such as an electrode, where it is re-oxidized, releasing the electron and completing the redox cycle.

Experimental_Workflow_CV cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Solution (Phenazine in Electrolyte) B Deoxygenate with Inert Gas A->B C Assemble 3-Electrode Cell B->C D Set CV Parameters (Potential Window, Scan Rate) C->D E Run Cyclic Voltammetry D->E F Record Voltammogram (Current vs. Potential) E->F G Determine Peak Potentials (Epa, Epc) F->G H Calculate Midpoint Potential Em = (Epa + Epc) / 2 G->H

Caption: Experimental workflow for determining the redox potential of a phenazine derivative using cyclic voltammetry.

This workflow diagram outlines the key steps involved in a cyclic voltammetry experiment, from sample preparation to data analysis, providing a clear and logical guide for researchers. By following these standardized protocols, comparable and reliable data can be generated across different studies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.